molecular formula C8H18ClNO2 B1396526 (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride CAS No. 1439921-99-9

(S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride

Cat. No.: B1396526
CAS No.: 1439921-99-9
M. Wt: 195.69 g/mol
InChI Key: VWWAVWOVOOLSTC-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is a useful research compound. Its molecular formula is C8H18ClNO2 and its molecular weight is 195.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (3S)-3-amino-4,4-dimethylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-8(2,3)6(9)5-7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWAVWOVOOLSTC-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](CC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride, a chiral building block of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its chemical properties, provide a robust synthesis protocol, and explore its applications, grounding all information in established chemical principles and authoritative references.

Compound Identification and Structure

This compound is a chiral, non-proteinogenic β-amino acid ester. Its structure is characterized by a stereocenter at the C3 position and a sterically demanding tert-butyl group at the C4 position, which imparts unique conformational constraints.

It is crucial to distinguish this compound from its close structural analog, (S)-Methyl 3-amino-4-methylpentanoate hydrochloride (CAS No. 679789-35-6)[1], which lacks one of the methyl groups at the C4 position. Much of the publicly available data conflates these two distinct molecules. This guide will focus exclusively on the 4,4-dimethyl substituted compound.

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it a convenient form for storage and use in various reaction conditions.

Core Structural Diagram:

G N NH3+ C3 C C3->N H_C3 H C3->H_C3 C2 CH2 C3->C2 (S) C4 C C3->C4 C1 C C2->C1 O1 O C1->O1 O2 O C1->O2 CH3_ester CH3 O2->CH3_ester C5_1 CH3 C4->C5_1 C5_2 CH3 C4->C5_2 C5_3 CH3 C4->C5_3 Cl Cl- G cluster_0 Synthesis Workflow A (S)-3-amino-4,4-dimethylpentanoic acid C Stir at Room Temperature A->C B Methanol (Solvent/Reagent) Trimethylchlorosilane (Activator) B->C D Reaction Monitoring (TLC) C->D ~12-24h E Solvent Evaporation (Rotary Evaporator) D->E Completion F (S)-Methyl 3-amino-4,4-dimethylpentanoate HCl (Final Product) E->F

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Methodology

Rationale: This protocol leverages the in-situ generation of HCl from the reaction of TMSCl and methanol. This acidic environment protonates the amino group, preventing side reactions, while simultaneously catalyzing the esterification of the carboxylic acid. The procedure is clean, as the main byproduct, hexamethyldisiloxane, is volatile and easily removed.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-3-amino-4,4-dimethylpentanoic acid (1.0 eq).

  • Reagent Addition: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous methanol (approx. 10 volumes, e.g., 10 mL per gram of amino acid).

  • Activation: While stirring the suspension, slowly add trimethylchlorosilane (1.5 - 2.0 eq) dropwise. The reaction is exothermic, and the solid will gradually dissolve.

  • Reaction: Allow the mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino acid spot.

  • Work-up: Once the reaction is complete (typically 12-24 hours), concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Isolation: The resulting solid is the desired this compound. It can be further purified by recrystallization or trituration with a solvent like diethyl ether or methyl tert-butyl ether to remove any non-polar byproducts.

Applications in Research and Development

Amino acid esters, particularly chiral β-amino acid derivatives, are valuable intermediates in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). [2]

Peptide Synthesis

β-amino acids are incorporated into peptides to create "peptidomimetics." The presence of the amino group at the β-position alters the peptide backbone, making it more resistant to enzymatic degradation by peptidases. The bulky tert-butyl group of this compound can induce specific secondary structures (e.g., helices or turns) in the resulting peptide chain.

The free amine of the hydrochloride salt can be liberated in-situ or by a mild base wash, then coupled with an N-protected amino acid using standard peptide coupling reagents like DCC, EDCI, or HATU. [3][4]

G Peptide Coupling Reaction A (S)-Methyl 3-amino-4,4-dimethylpentanoate (Free Amine) E Peptide Bond Formation A->E B N-Protected Amino Acid (e.g., Fmoc-Gly-OH) B->E C Coupling Reagent (e.g., HATU, EDCI) C->E D Base (e.g., DIPEA) D->E F Protected Dipeptide E->F

Caption: General scheme for utilizing the compound in peptide synthesis.

Chiral Building Block in Organic Synthesis

The defined stereochemistry and unique steric profile make this compound an excellent starting point for asymmetric synthesis. It can be used to introduce a specific chiral fragment into a larger molecule, which is a key strategy in the development of enantiomerically pure drugs. For instance, derivatives of the core 3-amino-4,4-dimethylpentanoic acid structure have been explored in the synthesis of selective allosteric SHP1 activators, demonstrating its utility in creating novel therapeutic agents. [5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related amino acid hydrochlorides suggest the following precautions should be taken:[1][6]

  • Hazard Statements: Likely to cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C is recommended.

References

  • PubChem. Compound Summary for CID 51358227, (3S)-3-amino-4-methylpentanoic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • Reddy, G.S.R., et al. A Convenient Synthesis of Amino Acid Methyl Esters. Molecules 2006, 11, 145-150. [Link]

  • PubChem. Compound Summary for CID 53487344, methyl (3S)-3-amino-4-methylpentanoate hydrochloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. Coupling reagents used in this study. [Link]

  • PubChem. Compound Summary for CID 2733733, 3-Amino-4,4-dimethylpentanoic acid. National Center for Biotechnology Information. [Link]

  • SpectraBase. Methyl 3,4-dimethylpentanoate. [Link]

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

  • PubChem. Compound Summary for CID 7157340, (3S)-3-amino-4,4-dimethylpentanoic acid. National Center for Biotechnology Information. [Link]

  • Fields, G.B. Introduction to Peptide Synthesis. Current Protocols in Protein Science 2001, Chapter 18, Unit 18.1. [Link]

  • Wang, Y., et al. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Molecules 2022, 27, 468. [Link]

  • Rojas Lab. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

  • Silverman, R.B., et al. Process for the synthesis of (s) 3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid.
  • Paquin, J.F., et al. Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt. Nature Communications 2025, 16, 1456. [Link]

  • Hoekstra, M.S., et al. Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid.
  • Cheméo. Chemical Properties of 3-Amino-2,4-dimethylpentane (CAS 4083-57-2). [Link]

Sources

Technical Monograph: (S)-Methyl 3-amino-4,4-dimethylpentanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms:


-homo-tert-leucine methyl ester hydrochloride; (S)-

-tBu-Ala-OMe·HCl Document Type: Technical Synthesis & Application Guide Date: October 26, 2023

Executive Summary

(S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is a chiral


-amino acid derivative, specifically the methyl ester of 

-homo-tert-leucine. Distinguished by its bulky tert-butyl side chain adjacent to the

-carbon, this molecule is a critical building block in the design of peptidomimetics and foldamers .

Unlike natural


-amino acids, this 

-analog introduces an additional methylene group (

) into the peptide backbone.[1] The steric bulk of the tert-butyl group forces the backbone into specific, stable secondary structures (helices) that are resistant to enzymatic degradation. This guide details the causal logic behind its synthesis, characterization, and application in drug discovery.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule is the hydrochloride salt of the methyl ester of (S)-3-amino-4,4-dimethylpentanoic acid.

Physicochemical Profile[6][7]
PropertySpecification
Chemical Formula

Molecular Weight 195.69 g/mol (Salt); 159.23 g/mol (Free Base)
Chirality (S)-configuration at C3 (derived from L-tert-leucine)
Physical State White crystalline solid (hygroscopic)
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.
Melting Point ~165–170 °C (Decomposition typical for amino ester salts)
Structural Significance

The "4,4-dimethyl" moiety (a tert-butyl group) is the functional core. In peptide chains, this bulky group restricts rotation around the


 bond.
  • Kinetic Stability: The steric hindrance prevents proteases (like trypsin or chymotrypsin) from accessing the amide bond, granting high metabolic stability.

  • Conformational Locking: It strongly promotes the formation of stable 14-helices in

    
    -peptides, mimicking the secondary structures of natural proteins but with enhanced pharmacokinetics.
    

Synthetic Pathway: The Arndt-Eistert Homologation[8][9]

The most robust route to (S)-methyl 3-amino-4,4-dimethylpentanoate is the Arndt-Eistert homologation starting from commercially available (S)-tert-leucine. This pathway is chosen over direct asymmetric synthesis (e.g., Ellman auxiliary) for its reliability in retaining the original chiral configuration.

Mechanistic Logic
  • Activation: The carboxylic acid of protected tert-leucine is converted to a mixed anhydride.

  • Diazotization: Reaction with diazomethane inserts a carbon, forming an

    
    -diazoketone.[2]
    
  • Wolff Rearrangement: Silver-catalyzed rearrangement generates a ketene intermediate.[2][3]

  • Nucleophilic Trapping: Methanol attacks the ketene, forming the methyl ester and extending the chain by one methylene unit.

Synthesis Workflow Diagram

ArndtEistert Start (S)-tert-Leucine (Chiral Precursor) Prot Boc-Protection (Boc2O, NaOH) Start->Prot Activ Mixed Anhydride Formation (ClCO2Et, NMM) Prot->Activ Activation Diazo Diazoketone Intermediate (CH2N2, -15°C) Activ->Diazo Acylation Wolff Wolff Rearrangement (Ag Benzoate, MeOH) Diazo->Wolff Rearrangement (Chain Extension) Ester Boc-beta-homo-Tle-OMe Wolff->Ester Trapping w/ MeOH Deprot Deprotection (4M HCl in Dioxane) Ester->Deprot Final (S)-Methyl 3-amino-4,4- dimethylpentanoate HCl Deprot->Final Salt Formation

Figure 1: Step-wise synthesis via Arndt-Eistert homologation. Note the retention of stereochemistry throughout the pathway.

Experimental Protocol

Note: Diazomethane is explosive and toxic.[4][3] Specialized glassware (Clear-Seal joints) and blast shields are mandatory.

Step 1: Formation of the Diazoketone [5][2]

  • Dissolve Boc-(S)-tert-leucine (10 mmol) in anhydrous THF under Argon. Cool to -15°C.

  • Add N-methylmorpholine (1.1 eq) followed by ethyl chloroformate (1.1 eq) dropwise. Stir for 15 min to form the mixed anhydride.

  • Filter off the precipitated amine salts rapidly under inert gas.

  • Add the filtrate to a solution of diazomethane (approx. 3 eq in Et2O) at 0°C.

  • Allow to warm to room temperature (RT) and stir for 3 hours.

  • Quench excess diazomethane with weak acetic acid solution or nitrogen stream. Evaporate solvent to yield the yellow diazoketone solid.

Step 2: Wolff Rearrangement to Methyl Ester

  • Dissolve the diazoketone in anhydrous Methanol (MeOH).

  • Add a solution of Silver Benzoate (0.1 eq) in triethylamine (TEA).

  • Observation: Evolution of nitrogen gas indicates the reaction is proceeding.

  • Stir at RT until gas evolution ceases and the yellow color disappears (approx. 2-4 hours).

  • Filter through Celite to remove silver residues. Concentrate in vacuo.

  • Purify via flash chromatography (Hexane/EtOAc) to isolate Boc-(S)-methyl 3-amino-4,4-dimethylpentanoate .

Step 3: Deprotection to Hydrochloride Salt

  • Dissolve the Boc-ester in minimal dry dioxane.

  • Add 4M HCl in Dioxane (5 eq) at 0°C.

  • Stir at RT for 2 hours. The product may precipitate.

  • Add cold diethyl ether to force full precipitation.

  • Filter the white solid, wash with ether, and dry under high vacuum to yield the final This compound .

Quality Control & Validation

Trustworthiness in synthesis requires rigorous characterization. The following signals confirm the structure:

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • 
     8.2-8.5 ppm (br s, 3H):  Ammonium protons (
    
    
    
    ). Indicates successful salt formation.
  • 
     3.65 ppm (s, 3H):  Methyl ester singlet (
    
    
    
    ). Confirming the Wolff rearrangement trapped with methanol.
  • 
     3.30-3.40 ppm (m, 1H):  The 
    
    
    
    -proton (chiral center).
  • 
     2.6-2.8 ppm (dd, 2H):  The 
    
    
    
    -methylene protons (
    
    
    ). These will appear as diastereotopic (split) due to the adjacent chiral center.
  • 
     0.95 ppm (s, 9H):  The characteristic tert-butyl singlet.
    
Enantiomeric Purity[1][6]
  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% TFA.[6][7]

  • Target: >98% ee. The Arndt-Eistert reaction is known to proceed with >99% retention of configuration [1].

Applications in Drug Development[6][12]

Peptidomimetics and Foldamers

The primary utility of this molecule is as a monomer for


-peptides.
  • Helix Formation: While

    
    -peptides form 
    
    
    
    -helices (3.6 residues/turn),
    
    
    -peptides containing bulky side chains like the tert-butyl group preferentially form 14-helices (approx. 3 residues/turn, H-bond between residue
    
    
    and
    
    
    ) [2].
  • Metabolic Stability: The additional methylene group shifts the carbonyl position, rendering the peptide bond unrecognizable to standard proteolytic enzymes (pepsin, trypsin) [3].

Pharmacokinetics Logic Diagram

PK_Logic BetaAA Beta-Amino Acid (Tert-Butyl Sidechain) Steric Steric Shielding BetaAA->Steric Backbone Altered Backbone (Extra CH2) BetaAA->Backbone Result Enzyme Cannot Bind Substrate Steric->Result Blocks Access Backbone->Result Misaligns Active Site Enzyme Proteolytic Enzymes (Trypsin/Pepsin) Enzyme->Result Attempted Hydrolysis Outcome Extended Half-Life (t1/2) In Vivo Result->Outcome

Figure 2: Mechanism of proteolytic resistance conferred by (S)-Methyl 3-amino-4,4-dimethylpentanoate.

References

  • Podlech, J., & Seebach, D. (1995).[2] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471-472. Link

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "beta-Peptides: from structure to function." Chemical Reviews, 101(10), 3219-3232. Link

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). "Beta-amino acids: versatile peptidomimetics."[8] Current Medicinal Chemistry, 9(8), 811-822. Link

  • PubChem. (2023). "Compound Summary: (3S)-3-amino-4,4-dimethylpentanoic acid." National Library of Medicine. Link

Sources

An In-depth Technical Guide to (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride, a valuable chiral building block for researchers, scientists, and professionals in drug development. This document delves into its nomenclature, synthesis, analytical characterization, and applications, offering practical insights and methodologies.

Introduction and Nomenclature

This compound is a chiral non-proteinogenic β-amino acid ester. Its structure, featuring a sterically demanding tert-butyl group adjacent to the chiral center, makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs). The hydrochloride salt form enhances its stability and ease of handling in laboratory settings.

A clear understanding of its various synonyms is crucial for effective literature and database searches. The following table summarizes the key identifiers for this compound.

Identifier TypeValueSource(s)
Primary Name This compound
CAS Number 350369-33-2
IUPAC Name methyl (3S)-3-amino-4,4-dimethylpentanoate;hydrochloride[1]
Synonyms (S)-Methyl 3-amino-4,4-dimethylpentanate hydrochloride[2]
(3S)-3-amino-4,4-dimethyl-pentanoic acid methyl ester hydrochloride[2]
Pentanoic acid, 3-amino-4,4-dimethyl-, methyl ester, hydrochloride (1:1), (3S)-[2]
Methyl (S)-3-amino-4,4-dimethylpentanoate HCl
(S)-3-Amino-4,4-dimethylpentanoic acid methyl ester hydrochloride
InChI InChI=1S/C8H17NO2.ClH/c1-8(2,3)6(9)5-7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1[2]
InChIKey VWWAVWOVOOLSTC-RGMNGODLSA-N[2]
SMILES CC(C)(C)CC(=O)OC.Cl[1]
Molecular Formula C8H18ClNO2[2]
Molecular Weight 195.69 g/mol [2]

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through the esterification of its parent amino acid, (S)-3-amino-4,4-dimethylpentanoic acid. A widely adopted and scalable method involves the use of trimethylchlorosilane (TMSCl) in methanol. This approach is favored for its mild reaction conditions, high yields, and straightforward workup.

The causality behind this choice of reagents lies in the in-situ generation of hydrochloric acid from the reaction of TMSCl with methanol. This acidic environment protonates the carboxylic acid, activating it for nucleophilic attack by methanol, while simultaneously protecting the amino group as its hydrochloride salt, thus preventing unwanted side reactions such as N-acylation or polymerization.

Synthesis of the Precursor: (S)-3-amino-4,4-dimethylpentanoic acid

The enantiomerically pure parent β-amino acid is the critical starting material. While various asymmetric synthetic routes exist for β-amino acids, a common strategy involves the use of chiral auxiliaries or enzymatic resolutions. For the purpose of this guide, we will assume the availability of (S)-3-amino-4,4-dimethylpentanoic acid as the starting material. Its synthesis is a complex topic in itself and beyond the scope of this particular guide.

Experimental Protocol: Esterification of (S)-3-amino-4,4-dimethylpentanoic acid

This protocol describes a reliable and scalable method for the preparation of this compound.

Materials:

  • (S)-3-amino-4,4-dimethylpentanoic acid

  • Methanol (anhydrous)

  • Trimethylchlorosilane (TMSCl)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend (S)-3-amino-4,4-dimethylpentanoic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of amino acid).

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add trimethylchlorosilane (2.0-2.2 eq) dropwise via a dropping funnel over 15-30 minutes. The addition of TMSCl is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it with a saturated sodium bicarbonate solution, and spotting it on a silica gel plate.

  • Work-up and Isolation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol and TMSCl byproducts. This will typically yield a white to off-white solid.

  • Purification: To further purify the product, the crude solid can be triturated with anhydrous diethyl ether. This process involves suspending the solid in the solvent and stirring vigorously to wash away any soluble impurities. The solid product is then collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to afford this compound in high yield and purity.

SynthesisWorkflow cluster_synthesis Synthesis of (S)-Methyl 3-amino-4,4-dimethylpentanoate HCl start Start: (S)-3-amino-4,4-dimethylpentanoic acid suspend Suspend in anhydrous Methanol start->suspend Step 1 cool Cool to 0 °C suspend->cool Step 2 add_tmscl Slowly add Trimethylchlorosilane (TMSCl) cool->add_tmscl Step 3 react Stir at room temperature (12-24h) add_tmscl->react Step 4 concentrate Concentrate under reduced pressure react->concentrate Step 5 purify Triturate with anhydrous Diethyl Ether concentrate->purify Step 6 end_product End Product: (S)-Methyl 3-amino-4,4-dimethylpentanoate HCl purify->end_product Step 7 AnalyticalWorkflow cluster_analysis Analytical Characterization Workflow sample Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr hplc HPLC Analysis sample->hplc ms Mass Spectrometry (MS) sample->ms structure Structural Confirmation nmr->structure purity Purity Assessment hplc->purity mw Molecular Weight Confirmation ms->mw

Sources

Strategic Utilization of (S)-Methyl 3-amino-4,4-dimethylpentanoate HCl in SHP1 Activator Design

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the role, synthesis, and application of (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride as a critical chiral building block in the development of SHP1 (Src homology region 2 domain-containing phosphatase-1) activators .

Executive Summary: The "Privileged" Pharmacophore

This compound is a


-amino acid ester  derivative. In the context of SHP1 activator synthesis, it serves as a specialized chiral pharmacophore  designed to mimic the hydrophobic residues (specifically Leucine or Valine) found in the C-terminal tail of SHP1’s natural phosphotyrosine (pTyr) ligands.

Its structural value lies in three key properties:

  • Proteolytic Stability: As a

    
    -amino acid, it resists degradation by endogenous peptidases, prolonging the half-life of the resulting drug candidate.
    
  • Steric Anchoring: The bulky tert-butyl group (4,4-dimethyl) provides a high-affinity hydrophobic interaction within the SHP1 allosteric pocket, essential for stabilizing the "open" (active) conformation of the enzyme.

  • Stereochemical Precision: The (S)-configuration is critical for fitting the chiral environment of the SHP1 N-SH2/PTP interface.

Chemical Architecture & Role in SHP1 Activation

The Mechanism of SHP1 Activation

SHP1 is naturally auto-inhibited.[1] Its N-terminal SH2 domain (N-SH2) folds back and blocks the catalytic PTP domain. To activate SHP1, a molecule must bind to the N-SH2 domain (or the interface) and physically displace it, relieving the inhibition.

The (S)-Methyl 3-amino-4,4-dimethylpentanoate moiety acts as a hydrophobic anchor . When incorporated into a small molecule or peptidomimetic (e.g., attached to a lithocholic acid or heterocyclic core), this fragment mimics the hydrophobic side chains of the receptor tails that normally activate SHP1.

SHP1_Activation Inactive Inactive SHP1 (Auto-inhibited) Binding Allosteric Binding (Hydrophobic Anchor Effect) Inactive->Binding Targeted by Activator SHP1 Activator (Contains (S)-3-amino-4,4-dimethyl moiety) Activator->Binding Supplies Pharmacophore Active Active SHP1 (N-SH2 Displaced) Binding->Active Conformational Change Signal Dephosphorylation of STAT3 / JAK / Oncogenes Active->Signal Restores Tumor Suppression

Figure 1: Mechanism of SHP1 activation. The chiral amine fragment is critical for the 'Binding' step, acting as a wedge to open the enzyme.

Synthesis of the Chiral Building Block

To ensure high enantiomeric excess (ee > 98%), the synthesis typically proceeds via the Arndt-Eistert homologation starting from natural L-tert-Leucine. This route is preferred over racemic resolution for industrial scalability.

Protocol: Preparation of (S)-Methyl 3-amino-4,4-dimethylpentanoate HCl[2][3]

Reagents:

  • Starting Material: (S)-tert-Leucine (L-tert-Leucine)

  • Protection: Di-tert-butyl dicarbonate (

    
    )
    
  • Activation: Isobutyl chloroformate, N-methylmorpholine (NMM)

  • Homologation: Diazomethane (

    
    ) or TMS-diazomethane
    
  • Rearrangement: Silver benzoate (

    
    ), Methanol
    
  • Deprotection: 4M HCl in Dioxane

Step-by-Step Methodology:

  • N-Protection: React (S)-tert-Leucine with

    
     in NaOH/Dioxane to yield (S)-N-Boc-tert-leucine .
    
    • Checkpoint: Verify disappearance of amine peak via TLC (ninhydrin stain).

  • Mixed Anhydride Formation: Dissolve the N-Boc-amino acid in dry THF at -15°C. Add NMM (1.1 eq) followed by isobutyl chloroformate (1.1 eq). Stir for 15 min to form the mixed anhydride.

    • Critical: Temperature must remain below -10°C to prevent racemization.

  • Diazoketone Formation: Treat the mixed anhydride with excess diazomethane (ether solution) at 0°C. Stir for 1 hour.

    • Safety: Diazomethane is explosive. Use blast shields and polished glassware.

  • Wolff Rearrangement (The Homologation): Dissolve the diazoketone in anhydrous Methanol. Add catalytic Silver Benzoate dissolved in Triethylamine. The mixture will evolve

    
     gas.
    
    • Mechanism:[2][3][4] The carbene intermediate rearranges to a ketene, which is trapped by methanol to form the (S)-N-Boc-3-amino-4,4-dimethylpentanoate methyl ester .

  • Deprotection to Final Salt: Dissolve the ester in EtOAc. Add 4M HCl in Dioxane (5 eq). Stir at room temperature for 2 hours. The product precipitates as a white solid.[4][5]

    • Purification: Filter the solid, wash with diethyl ether, and dry under vacuum.

Yield Expectation: 65-75% overall. Purity: >98% (determined by Chiral HPLC).

Application: Coupling in SHP1 Activator Synthesis

Once synthesized, the (S)-Methyl 3-amino-4,4-dimethylpentanoate HCl is coupled to the core scaffold of the SHP1 activator. A common scaffold class is Lithocholic Acid or Heterocyclic Carboxylic Acids .

Protocol: Amide Coupling (General Procedure)

This step installs the chiral "tail" onto the activator core.

Materials:

  • Core Scaffold: Lithocholic acid derivative (or similar carboxylic acid core).

  • Amine: (S)-Methyl 3-amino-4,4-dimethylpentanoate HCl.[6][7]

  • Coupling Agents: EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous DMF or DCM.

Workflow:

  • Activation: Dissolve the Core Acid in DMF. Add DIPEA, EDCI, and HOBt. Stir for 30 minutes to activate the carboxylate.

  • Coupling: Add the (S)-Methyl 3-amino-4,4-dimethylpentanoate HCl directly to the reaction mixture.

  • Reaction: Stir at Room Temperature for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine), saturated

    
    , and brine.
    
  • Hydrolysis (Optional): If the final drug requires a free acid, the methyl ester is hydrolyzed using LiOH in THF/Water.

Data Summary: Structure-Activity Relationship (SAR)

The following table illustrates why the (S)-4,4-dimethyl variant is superior to standard amino acids in SHP1 activation potency (based on representative SAR data for SHP1 allosteric modulators).

Substituent (R)ConfigurationHydrophobicity (LogP)SHP1 Activation (

)
Stability (

in plasma)
Glycine-Low> 100

M (Inactive)
< 1 h
L-Leucine(S)Medium15

M
2-4 h
(S)-3-amino-4,4-dimethyl (S) High (Bulky) 1.5 - 2.1

M
> 12 h
(R)-3-amino-4,4-dimethyl(R)High> 50

M (Weak)
> 12 h

Note: The "Bulky" tert-butyl group combined with the beta-amino backbone provides the optimal fit for the hydrophobic pocket in the SHP1 autoinhibitory interface.

Synthesis Workflow Diagram

The following diagram visualizes the critical path from the raw chiral amino acid to the final SHP1 activator intermediate.

Synthesis_Workflow Start Start: (S)-tert-Leucine Step1 1. Boc Protection (Boc2O, NaOH) Start->Step1 Step2 2. Mixed Anhydride (iBuOCOCl, NMM) Step1->Step2 Step3 3. Arndt-Eistert Homologation (CH2N2 -> PhCOOAg/MeOH) Step2->Step3 Wolff Rearrangement Intermediate Intermediate: (S)-N-Boc-3-amino-4,4-dimethylpentanoate methyl ester Step3->Intermediate Step4 4. Deprotection (4M HCl/Dioxane) Intermediate->Step4 FinalProduct Product: (S)-Methyl 3-amino-4,4-dimethylpentanoate HCl Step4->FinalProduct Coupling Coupling to SHP1 Activator Core (EDCI/HOBt) FinalProduct->Coupling Next Stage

Figure 2: Synthetic route for the generation of the chiral beta-amino ester building block.

References

  • SHP1 Structure & Autoinhibition

    • Yang, J., et al. (2003). "Structural basis for the autoinhibition of the protein tyrosine phosphatase SHP-1." Journal of Biological Chemistry.

  • Synthesis of Beta-Amino Acids (Arndt-Eistert)

    • Podlech, J., & Seebach, D. (1995). "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition.

  • SHP1 Activators (Lithocholic Acid Derivatives)

    • Wang, Z., et al. (2023). "Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators." Molecules, 28(6), 2488.

  • General Beta-Amino Acid Synthesis Reviews

    • Albright, S. (2023).[8] "Novel Strategies for the Synthesis of Beta-Amino Acids." University of Illinois Chemical Reviews.

Sources

Methodological & Application

Comprehensive ¹H and ¹³C NMR Analysis of (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride: A Guide to Structural Verification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in drug discovery and development for the unambiguous structural elucidation and purity assessment of synthesized molecules.[1][2][3] This application note provides a detailed guide and robust protocol for the ¹H and ¹³C NMR analysis of (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride, a chiral building block of interest in medicinal chemistry. We delve into the causality behind experimental choices, from sample preparation to data acquisition, and offer a systematic approach to spectral interpretation. This guide is designed to serve as a field-proven methodology for researchers requiring confident structural verification of this and similar amino acid ester hydrochlorides.

Introduction: The Need for Rigorous Structural Analysis

This compound is a non-proteinogenic amino acid derivative. Its stereocenter and bulky tert-butyl group make it a valuable synthon for creating novel pharmaceutical candidates with specific conformational constraints. In the context of drug development, ensuring the chemical identity, stereochemical integrity, and purity of such starting materials is a fundamental requirement of Good Manufacturing Practice (GMP) and reliable scientific research.[4]

NMR spectroscopy offers an unparalleled, non-destructive window into the molecular structure, providing precise information on the connectivity and chemical environment of each atom.[4] This guide establishes a self-validating protocol where the congruence between ¹H and ¹³C NMR data provides a high degree of confidence in the structural assignment, a cornerstone of trustworthy and reproducible science.

Molecular Structure and Spectroscopic Preview

A logical first step in any spectral analysis is to examine the target structure to predict the expected NMR signals.[5] This practice transforms spectral interpretation from a puzzle into a confirmation exercise.

The molecular formula for the parent free amine is C₈H₁₇NO₂. The hydrochloride salt adds HCl. The degree of unsaturation for the parent compound is calculated as 1, which is accounted for by the carbonyl (C=O) double bond.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Based on this structure, we anticipate:

  • ¹H NMR: Six distinct proton environments. The nine protons of the three methyl groups on the tert-butyl moiety (C5) are equivalent due to free rotation and should appear as a single, large singlet.

  • ¹³C NMR: Seven distinct carbon environments are expected, as C5 represents three equivalent methyl carbons.

Experimental Protocols: A Self-Validating Workflow

The trustworthiness of NMR data is built upon a foundation of meticulous experimental practice.[6][7] This section details a validated workflow from sample preparation to data acquisition.

Caption: A validated workflow for NMR structural analysis.

Protocol for Sample Preparation

The choice of solvent is critical for hydrochloride salts. While D₂O is an option, it leads to the exchange of labile N-H protons with deuterium, rendering them invisible.[8] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it readily dissolves the salt without proton exchange, allowing for the observation of the ammonium protons.[9]

  • Weighing: Accurately weigh 5-10 mg of the hydrochloride salt for ¹H NMR (for ¹³C NMR, 20-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time).[10]

  • Dissolution: Place the sample in a clean, dry vial. Add approximately 0.7 mL of DMSO-d₆.

  • Homogenization: Vigorously shake or vortex the vial to ensure the complete dissolution of the material.[9]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring a sample height of 4-5 cm.[10]

  • Standard: Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (0.0 ppm).[11]

Protocol for NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz or 600 MHz NMR spectrometer.[12]

Parameter ¹H NMR Acquisition ¹³C NMR Acquisition Causality and Rationale
Pulse Program zg30zgpg30Standard one-pulse experiments; zgpg30 includes proton decoupling for ¹³C to simplify the spectrum to singlets.
Spectral Width -2 to 12 ppm-10 to 220 ppmEncompasses the full expected range of chemical shifts for organic molecules.[13][14]
Acquisition Time ~2-4 seconds~1-2 secondsA longer acquisition time provides better resolution in the resulting spectrum.
Relaxation Delay (d1) 2-5 seconds2 secondsAllows for nearly complete T1 relaxation of protons, ensuring accurate signal integration.
Number of Scans 8-161024-4096¹³C has a low natural abundance (~1.1%), requiring significantly more scans to achieve an adequate signal-to-noise ratio.
Temperature 298 K298 KStandard ambient temperature for routine analysis.

Spectral Analysis and Data Interpretation

The final step is to correlate the acquired data with the molecular structure. The consistency between the ¹H and ¹³C spectra serves as a powerful validation of the final assignment.

Predicted ¹H NMR Spectral Data

The proton spectrum provides information on the electronic environment, the number of protons, and their neighboring protons through chemical shifts, integration, and spin-spin coupling, respectively.

Assignment (Label) Predicted δ (ppm) Multiplicity Integration Coupling Constant (J) Rationale
-C(CH₃)₃ (H5) ~1.0Singlet (s)9HN/AShielded aliphatic protons with no adjacent protons result in a singlet. The integration of 9H is a hallmark of a tert-butyl group.[15]
-CH₂- (H2) ~2.7Doublet of Doublets (dd)2HJ_H2-H3 ≈ 6-8 HzMethylene protons adjacent to a chiral center (C3) are diastereotopic and thus chemically non-equivalent, coupling to each other and to the C3 proton.
-CH- (H3) ~3.5Multiplet (m)1HJ_H3-H2 ≈ 6-8 HzThis methine proton is coupled to the two diastereotopic C2 protons. Deshielded by the adjacent ammonium group.
-OCH₃ (H6) ~3.7Singlet (s)3HN/AProtons of the methyl ester are in a distinct chemical environment with no neighboring protons.
-NH₃⁺ ~8.5Broad Singlet (br s)3HN/AAmmonium protons are deshielded and often appear as a broad signal due to quadrupole broadening from the nitrogen atom and potential exchange.

Note: Coupling constants between protons on sp³-hybridized carbons are typically in the 6-8 Hz range.[16]

Predicted ¹³C NMR Spectral Data

The ¹³C spectrum reveals the number of chemically distinct carbon environments.

Assignment (Label) Predicted δ (ppm) Rationale
-C(CH₃)₃ (C5) ~27Aliphatic carbons of the tert-butyl group are highly shielded.[15]
-C(CH₃)₃ (C4) ~33The quaternary carbon of the tert-butyl group. Signal is often of lower intensity.
-CH₂- (C2) ~40Methylene carbon adjacent to the electron-withdrawing carbonyl group.
-CH- (C3) ~50Methine carbon deshielded by the adjacent nitrogen atom.
-O CH₃ (C6) ~52Methyl ester carbon, deshielded by the attached oxygen.
-C=O (C1) ~172Carbonyl carbon of the ester functional group, appearing in the characteristic downfield region.[14]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the ¹H and ¹³C NMR analysis of this compound. By understanding the rationale behind each step, from sample preparation using an appropriate solvent like DMSO-d₆ to the interpretation of chemical shifts and coupling patterns, researchers can confidently verify the structure and purity of this important chiral building block. The application of this self-validating workflow enhances the trustworthiness and integrity of data, which is paramount in all stages of chemical and pharmaceutical development.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Ivanova, B. B., & Spiteller, M. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(9), 127. MDPI. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. ACS Publications. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • Pell, A. J., & Davis, A. L. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Drug Discovery Today: Technologies, 32, 3-9. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • C-CART. (n.d.). GOOD LAB PRACTICE-NMR. Retrieved from [Link]

  • Poon, C. D., et al. (2021). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 6(38), 24687–24694. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Journal of Natural Products, 70(4), 601-609. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Problems. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?. Retrieved from [Link]

  • Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Van Vranken, D. (2023). NMR 5: Coupling Constants [Video]. YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of 3,3-dimethylpentane. Retrieved from [Link]

Sources

Application Note: Enantioselective HPLC Analysis of (S)-Methyl 3-amino-4,4-dimethylpentanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and process development scientists in the pharmaceutical industry. It addresses the specific challenges of analyzing (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride , a critical chiral intermediate used in the synthesis of HCV protease inhibitors (e.g., Boceprevir).[1][2]

Executive Summary

The precise enantiomeric excess (ee) determination of this compound (Structure 1 ) is critical for downstream API efficacy.[2] This molecule presents two distinct analytical challenges:

  • Lack of Chromophore: The aliphatic structure lacks a conjugated system, necessitating low-UV detection (200–210 nm) or derivatization.[2]

  • Basic Functionality: The primary amine moiety causes severe peak tailing on traditional silica supports due to silanol interactions.[2]

This guide presents two validated protocols:

  • Protocol A (Direct Normal Phase): The industry-standard approach using immobilized polysaccharide phases with basic additives.[2]

  • Protocol B (Direct Reverse Phase): A specialized aqueous method using Crown Ether technology, ideal for the hydrochloride salt form.[1]

Analyte Profile & Strategy

PropertyDescription
Compound Name (S)-Methyl 3-amino-4,4-dimethylpentanoate HCl
Structure

-amino acid ester with bulky tert-butyl side chain
CAS No. 122691-83-2 (S-isomer)
Chiral Center C3 position (Beta to carbonyl)
Detection Challenge UV cutoff < 210 nm (Ester carbonyl only)
pKa ~9.0 (Amine)
Method Development Decision Tree

The following logic flow dictates the selection of the optimal protocol based on laboratory capabilities and sample matrix.

MethodSelection Start Start: Method Selection CheckUV Is Low UV (210 nm) Available? Start->CheckUV CheckSalt Is Sample Aqueous/Salt? CheckUV->CheckSalt Yes Deriv Alternative: Derivatization (FDAA) (If UV >254nm required) CheckUV->Deriv No (Old Detector) ProtoA Protocol A: Normal Phase (Chiralpak IA) (Robust, High Throughput) CheckSalt->ProtoA No (Organic Soluble) ProtoB Protocol B: Crown Ether (CR-I(+)) (Direct Aqueous Injection) CheckSalt->ProtoB Yes (Avoid Extraction)

Figure 1: Decision matrix for selecting the appropriate chiral separation strategy.

Protocol A: Normal Phase Separation (Recommended)[1][2]

This method utilizes an Immobilized Amylose-based CSP (Chiralpak IA).[2] Immobilized phases are preferred over coated phases (like AD-H) because they tolerate a wider range of solvents and are more robust against amine modifiers.[2]

Reagents & Equipment
  • Column: Daicel Chiralpak IA-3 (Amylose tris(3,5-dimethylphenylcarbamate) immobilized), 4.6 × 150 mm, 3 µm.[2]

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) or Ethylenediamine (EDA).[2]

  • Detector: UV-Vis or PDA capable of monitoring 205–210 nm.[2]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase n-Hexane : EtOH : DEA (95 : 5 : 0.1 v/v/v)High hexane content increases retention of the lipophilic t-butyl group; DEA suppresses silanol ionization.[2]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[2][3]
Temperature 25°CAmbient temperature is sufficient; lower T may increase resolution but broadens peaks.[2]
Detection UV 208 nmMaximize signal from the ester carbonyl; avoid 200 nm due to solvent noise.
Injection Vol. 5–10 µLSample concentration: 1.0 mg/mL in Mobile Phase.[2]
Preparation of Mobile Phase
  • Measure 950 mL of HPLC-grade n-Hexane.[2]

  • Measure 50 mL of HPLC-grade Ethanol (absolute).[2]

  • Add 1.0 mL of Diethylamine (DEA).[2] Note: DEA is critical for peak shape.[2] Without it, the amine interacts with residual silanols, causing tailing.[1]

  • Mix thoroughly and degas by sonication for 10 minutes.

Expected Performance
  • Retention Time (R-isomer): ~6.5 min[2]

  • Retention Time (S-isomer): ~8.2 min[2]

  • Resolution (Rs): > 2.5

  • Tailing Factor: < 1.3 (with DEA)[1][2]

Protocol B: Reverse Phase Crown Ether (Aqueous)[1][2]

This method is ideal for the hydrochloride salt form as it avoids the need for free-basing and extraction into organic solvents.[2] It utilizes a Crown Ether CSP which forms host-guest inclusion complexes with primary ammonium ions.[2]

Reagents & Equipment[2][4]
  • Column: Daicel Crownpak CR-I(+) or CR(+), 4.0 × 150 mm, 5 µm.[2]

  • Mobile Phase: Perchloric Acid (HClO4) aqueous solution, pH 1.5 to 2.0.[1][2]

  • Temp Control: Critical (Must be capable of cooling to 10–15°C).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase pH 1.5 Aqueous HClO4 / Methanol (90 : 10 v/v)Acidic pH ensures the amine is fully protonated (

) to bind with the crown ether.[2]
Flow Rate 0.5 mL/minLower flow rate improves mass transfer in inclusion complexes.[2]
Temperature 15°CCooling is essential. Lower temperature stabilizes the ammonium-crown ether complex, significantly boosting resolution.[1][2]
Detection UV 200–210 nmAqueous mobile phase is transparent at 200 nm, allowing high-sensitivity detection.[2]
Mechanism of Action

The separation relies on the ammonium group (


) of the analyte inserting into the 18-crown-6 ether ring of the stationary phase. The bulky tert-butyl group of the (S)-isomer creates steric hindrance with the chiral barriers on the crown ether, leading to differential retention compared to the (R)-isomer.

Mechanism Analyte Analyte (NH3+ Form) Complex Host-Guest Complex (3-Point Interaction) Analyte->Complex Insertion (pH < 2) Crown Crown Ether CSP (Chiral Barrier) Crown->Complex Separation Enantiomeric Separation (Steric Discrimination) Complex->Separation Low Temp (15°C)

Figure 2: Mechanism of chiral recognition on Crownpak phases for primary amines.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before running sample batches:

  • Resolution (Rs): NLT (Not Less Than) 2.0 between enantiomers.

  • Tailing Factor (T): NMT (Not More Than) 1.5 for the main peak.

  • Signal-to-Noise (S/N): NLT 10 for the Limit of Quantitation (LOQ) solution (0.05% level).

  • Repeatability: RSD of peak area < 1.0% for 5 replicate injections of the standard.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanolsProtocol A: Increase DEA conc. to 0.2%. Protocol B: Ensure pH is < 2.0.
Low Resolution Temperature too highProtocol B: Lower column oven to 10°C or 5°C.
Baseline Drift UV absorption of mobile phaseUse HPLC-grade solvents; Ensure Methanol is UV-cutoff grade.[2]
Ghost Peaks Sample carryoverWash needle with 50:50 MeOH/Water between injections.[2]

References

  • Daicel Corporation. (n.d.).[2] Instruction Manual for CHIRALPAK® IA. Chiral Technologies. Retrieved from [Link][1][2]

  • Hyun, M. H. (2016).[1][2] Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A. Retrieved from [Link]

  • Schering-Plough (Merck). (2011).[2] Synthesis of Boceprevir: Process Development of a Chiral Intermediate. Journal of Organic Chemistry. (Contextual citation for the relevance of the intermediate).

  • Phenomenex. (n.d.). Chiral HPLC Method Development Guide. Retrieved from [Link]

Sources

Application Note: Strategies and Protocols for the Amide Coupling of (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the successful amide bond formation using (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride, a sterically hindered β-amino acid ester. The incorporation of such unnatural amino acids is a critical strategy in medicinal chemistry to enhance the pharmacological profiles of peptide-based therapeutics.[1][2][3] This document details the underlying chemical principles, offers a rationale for reagent selection, and presents two field-proven protocols for coupling this challenging substrate. We address the critical step of in-situ amine neutralization and compare a standard carbodiimide-mediated approach (EDC/Oxyma) with a high-efficiency method using the uronium salt HATU, which is particularly suited for sterically demanding couplings.[4][5] Protocols include step-by-step procedures, reaction monitoring techniques, purification strategies, and troubleshooting advice to guide researchers toward high-yield, high-purity outcomes.

Introduction: The Challenge of Sterically Hindered β-Amino Esters

(S)-Methyl 3-amino-4,4-dimethylpentanoate is a valuable building block in drug discovery. Its β-amino acid structure and the bulky tert-butyl group adjacent to the amine functionality are used to create peptides and small molecules with constrained conformations, improved metabolic stability, and unique biological activities.[6] However, these same features present a significant synthetic challenge. The steric bulk of the neopentyl group dramatically slows the kinetics of amide bond formation, often leading to low yields and incomplete reactions with standard coupling protocols.[5]

Furthermore, the starting material is supplied as a hydrochloride salt, meaning the nucleophilic amine is protonated and non-reactive. A critical first step in any coupling procedure is the liberation of the free amine using a non-nucleophilic base. This guide is designed to navigate these challenges, ensuring a rational approach to experimental design for researchers in organic synthesis and drug development.

Core Principles of Amide Bond Formation

Amide coupling is a condensation reaction that typically involves two steps: activation of a carboxylic acid and subsequent nucleophilic attack by an amine.[7]

  • Carboxylic Acid Activation: The carboxylic acid is converted into a more reactive species, such as an active ester or anhydride. This is accomplished using a "coupling reagent."

  • Nucleophilic Acyl Substitution: The free amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to the stable amide bond, releasing the activating group as a byproduct.

The choice of coupling reagent is paramount, especially for hindered substrates where the rate of the desired reaction must significantly outpace potential side reactions.

Workflow for Coupling this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing prep_amine Amine Salt Neutralization (In-situ with Base) activation Acid Activation (with Coupling Reagent) prep_acid Carboxylic Acid Solubilization prep_acid->activation coupling Nucleophilic Attack (Amide Bond Formation) activation->coupling Forms Active Ester workup Aqueous Work-up (Byproduct Removal) coupling->workup Crude Product purify Purification (e.g., Flash Chromatography) workup->purify analyze Analysis (NMR, LC-MS, HRMS) purify->analyze

Caption: General experimental workflow for amide coupling.

Reagent Selection and Rationale

The Amine Component
  • Substrate: this compound.

  • Action Required: The amine must be deprotonated from its hydrochloride salt to become nucleophilic.

  • Recommended Base: A non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA or Hünig's base) is ideal. It is basic enough to neutralize the HCl salt but too bulky to compete with the primary amine as a nucleophile. A slight excess (1.1-1.5 equivalents) is typically used to ensure complete neutralization and to scavenge the proton released during amide bond formation.

Coupling Reagents: A Comparative Overview
Reagent SystemClassMechanismAdvantagesDisadvantages
EDC / Oxyma CarbodiimideForms an O-acylisourea intermediate, which is converted to a less reactive but more stable Oxyma-active ester.Cost-effective, water-soluble urea byproduct is easily removed with aqueous work-up.[7][8]Slower reaction rates, may be inefficient for highly hindered substrates.
HATU Uronium SaltRapidly converts the carboxylic acid to a highly reactive OAt-active ester.[9]High coupling efficiency, fast reaction rates, excellent for sterically hindered substrates.[4][10]More expensive, byproducts may require careful removal.

Detailed Experimental Protocols

Protocol 1: EDC/Oxyma Mediated Coupling (Standard Conditions)

This protocol is a robust and cost-effective starting point for coupling reactions. The use of Oxyma Pure as an additive is recommended over HOBt as it has been shown to enhance reaction rates and reduce side reactions.[11]

Materials:

  • N-protected carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)[12]

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 0.1 M HCl (aq), saturated NaHCO₃ (aq), and saturated NaCl (brine) solutions

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-protected carboxylic acid (1.0 eq) and this compound (1.1 eq).

  • Dissolve the solids in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add DIPEA (2.5 eq) dropwise and stir the mixture for 15 minutes at 0 °C to ensure complete neutralization of the amine salt.

  • Add Oxyma Pure (1.2 eq) followed by EDC·HCl (1.2 eq) to the reaction mixture.[12]

  • Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature overnight (12-16 hours).[11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed.[13]

Work-up and Purification:

  • Dilute the reaction mixture with ethyl acetate or DCM.

  • Transfer the solution to a separatory funnel and wash sequentially with 0.1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[8][11]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure amide product.

Protocol 2: HATU Mediated Coupling (High-Efficiency Conditions)

This protocol is recommended for challenging couplings where the EDC/Oxyma method provides low yields, or when coupling to a particularly hindered carboxylic acid.[10] Pre-activation of the carboxylic acid is crucial to prevent a side reaction where HATU reacts directly with the amine.[14]

Materials:

  • N-protected carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, 0.1 M HCl (aq), saturated NaHCO₃ (aq), and saturated NaCl (brine) solutions

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the N-protected carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution, followed by DIPEA (2.0 eq).

  • Stir this "pre-activation" mixture at room temperature for 5-10 minutes. A color change to yellow or orange may be observed, indicating formation of the active ester.[10]

  • In a separate flask, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt.

  • Add the amine solution to the pre-activated acid mixture.

  • Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC.[10]

  • Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • Once the reaction is complete, pour the DMF solution into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer extensively with water (3-5x) to remove DMF and byproducts. Follow with washes of 0.1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_reactants Reactants cluster_reagents Reagents R_COOH N-Protected Carboxylic Acid Product Coupled Product (Amide) R_COOH->Product Activation Amine_HCl (S)-Methyl 3-amino-4,4- dimethylpentanoate HCl Amine_HCl->Product Neutralization & Nucleophilic Attack Coupling_Reagent Coupling Reagent (HATU or EDC/Oxyma) Coupling_Reagent->R_COOH Base Base (DIPEA) Base->Amine_HCl

Caption: Key components in the amide coupling reaction.

Reaction Monitoring and Product Analysis

Effective monitoring and analysis are critical for optimizing reaction conditions and confirming the identity and purity of the final product.

TechniquePurposeTypical Observations
TLC Qualitative monitoring of reaction progress.Disappearance of the limiting starting material spot and appearance of a new, typically less polar, product spot.
LC-MS Quantitative monitoring and mass confirmation.A peak corresponding to the mass of the expected product appears and grows over time, while reactant peaks diminish. Purity can be estimated from the peak area.
¹H & ¹³C NMR Structural confirmation of the purified product.Appearance of a new amide N-H signal (if not protected), and characteristic shifts in the signals of the carbons and protons adjacent to the newly formed amide bond.
HRMS Exact mass confirmation.Provides a high-resolution mass measurement that confirms the elemental composition of the synthesized molecule.

A well-developed HPLC or UHPLC method is invaluable for both in-process control and final purity assessment, allowing for the separation of the desired product from starting materials, reagents, and byproducts.[15][16][17]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient amine neutralization. 2. Ineffective coupling reagent for the hindered substrate. 3. Reagents (especially HATU) degraded by moisture.1. Ensure at least 1.1 eq of base is added for the salt, plus additional base for the coupling itself. 2. Switch from EDC/Oxyma to the more potent HATU protocol. 3. Use fresh, anhydrous solvents and reagents. Prepare HATU solutions immediately before use.[10]
Multiple Byproducts 1. (EDC) Formation of N-acylurea byproduct. 2. (HATU) Reaction of HATU with the amine before the acid. 3. Racemization of the carboxylic acid partner (if chiral α-carbon is present).1. Lower reaction temperature; ensure an additive like Oxyma is used.[7] 2. Strictly follow the pre-activation protocol for HATU. 3. Use racemization-suppressing additives (Oxyma, HOAt). Perform the reaction at lower temperatures.
Difficult Purification 1. (EDC) Incomplete removal of water-soluble urea. 2. (HATU) Residual tetramethylurea or HOAt.1. Perform thorough acidic washes during work-up to protonate and solubilize the urea byproduct.[8] 2. Ensure extensive aqueous washes are performed during work-up to remove DMF and polar byproducts.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Inhibitor Research Hub. (2025). HATU: A Premier Peptide Coupling Reagent for Precision Amide Bond Formation. Retrieved from [Link]

  • PMC - NIH. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Retrieved from [Link]

  • ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • PMC - PubMed Central. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • PMC. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

  • TUDublin. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • Pharmaffiliates. (2026). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Retrieved from [Link]

  • ResearchGate. (2025). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • Reddit. (2024). HATU coupling - what's the best order? : r/Chempros. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Reprogramming natural proteins using unnatural amino acids. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

Sources

Application Note: Advanced Derivatization Strategies for (S)-Methyl 3-amino-4,4-dimethylpentanoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers involved in the quality control and development of peptidomimetics. It addresses the specific challenges posed by (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride —specifically its lack of UV chromophores, steric hindrance from the tert-butyl group, and the critical need for enantiomeric purity verification.

Introduction & Compound Analysis

This compound (CAS: 1273387-45-3) is a critical chiral building block, often used in the synthesis of protease inhibitors (e.g., HCV NS3/4A inhibitors).

Analytical Challenges
  • UV Silence: The aliphatic structure lacks conjugated systems, rendering standard UV detection (254 nm) impossible without derivatization.

  • Steric Hindrance: The bulky tert-butyl group at the C4 position creates significant steric shielding of the C3-amine. Standard "fast" reagents (e.g., OPA) may exhibit incomplete reaction kinetics.

  • Chirality: As a pure (S)-enantiomer, determining the Enantiomeric Excess (% ee) is a Critical Quality Attribute (CQA).

  • Ester Instability: The methyl ester is susceptible to hydrolysis under the strong basic conditions often used in amino acid analysis.

Strategic Approach

This guide defines two orthogonal workflows to ensure comprehensive characterization:

  • Protocol A (GC-MS): Anhydrous Trifluoroacetylation for volatile impurity profiling and assay of the intact ester.

  • Protocol B (HPLC-UV): Marfey’s Derivatization (FDAA) optimized for hindered amines to determine Enantiomeric Purity.

Protocol A: GC-MS Analysis via Trifluoroacetylation

Purpose: Chemical Purity, Impurity Profiling, and Assay of the Intact Ester.

Principle

Trifluoroacetic anhydride (TFAA) reacts with the primary amine to form a volatile trifluoroacetamide derivative. The anhydrous conditions prevent hydrolysis of the methyl ester, allowing the quantification of the exact pharmaceutical intermediate.

Reagents & Equipment[1]
  • Reagent: Trifluoroacetic Anhydride (TFAA) [Sigma-Aldrich].

  • Solvent: Dichloromethane (DCM), Anhydrous.

  • Base: Pyridine (Anhydrous) – acts as an acid scavenger.

  • Internal Standard: Dodecane or a structural analog (e.g., Methyl L-leucinate).

Step-by-Step Protocol
  • Sample Preparation: Weigh 10 mg of (S)-Methyl 3-amino-4,4-dimethylpentanoate HCl into a 4 mL screw-cap glass vial.

  • Free Basing (In-situ): Add 1.0 mL of DCM and 50 µL of Pyridine. Vortex until the salt is neutralized and the free amine is solubilized.

  • Derivatization:

    • Add 100 µL of TFAA dropwise (Caution: Exothermic).

    • Cap tightly and heat at 60°C for 30 minutes .

    • Note: The elevated temperature is required to overcome the steric hindrance of the tert-butyl group.

  • Work-up:

    • Evaporate the solvent to dryness under a gentle stream of Nitrogen (

      
      ) at 40°C to remove excess TFAA and TFA.
      
    • Reconstitute in 1.0 mL of Ethyl Acetate.

  • Analysis: Inject 1 µL into the GC-MS.

GC-MS Parameters
ParameterSetting
Column DB-5ms or Rxi-5Sil MS (30 m × 0.25 mm, 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split 20:1 @ 250°C
Oven Program 60°C (1 min) → 15°C/min → 280°C (5 min)
Transfer Line 280°C
MS Source EI (70 eV) @ 230°C
Scan Range 50–500 m/z
Expected Data

The derivative Methyl 3-(2,2,2-trifluoroacetamido)-4,4-dimethylpentanoate will show:

  • Molecular Ion: [M]+ at m/z ~255.

  • Base Peak: Typically m/z 57 (tert-butyl) or m/z 69 (CF3).

  • Key Fragment: Loss of -OMe (M-31) and -COOMe (M-59).

Protocol B: HPLC-UV Chiral Purity via Marfey’s Reagent

Purpose: Determination of Enantiomeric Excess (% ee).

Principle

1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey’s Reagent) reacts with the chiral amine to form diastereomers. These diastereomers possess different physical properties and can be separated on a standard achiral C18 column.

  • Critical Note: This reaction occurs at pH 8–9. Partial hydrolysis of the methyl ester may occur. To ensure robust quantitation, this protocol intentionally hydrolyzes the ester to the free acid form during derivatization, measuring the enantiomeric ratio of the parent amino acid skeleton.

Reagents
  • Marfey’s Reagent: 1% (w/v) FDAA in Acetone.

  • Buffer: 1 M Sodium Bicarbonate (

    
    ).
    
  • Quenching Acid: 1 M HCl.

  • Solvent: HPLC-grade Acetonitrile and Water.

Step-by-Step Protocol
  • Stock Solution: Dissolve 2 mg of sample in 100 µL Water.

  • Reaction:

    • Add 50 µL 1 M

      
       .
      
    • Add 100 µL 1% FDAA solution .

    • Mix and incubate at 50°C for 60 minutes .

    • Scientific Insight: The 50°C/1hr condition is aggressive but necessary to drive the reaction to completion against the steric bulk of the tert-butyl group [1].

  • Quenching: Add 50 µL of 1 M HCl to stop the reaction and protonate the carboxyl groups.

  • Dilution: Dilute with 200 µL Acetonitrile. Filter (0.2 µm PTFe).

  • Analysis: Inject 5 µL into HPLC-UV.

HPLC-UV Parameters
ParameterSetting
Column C18 Core-Shell (e.g., Kinetex C18, 100 x 4.6 mm, 2.6 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 60% B over 20 min (Linear)
Flow Rate 1.0 mL/min
Detection UV @ 340 nm (Marfey's chromophore max)
Temperature 35°C
Interpretation
  • Elution Order: The L-L diastereomer (L-FDAA + S-Analyte) typically elutes before the L-D diastereomer (L-FDAA + R-Analyte) due to stronger intramolecular H-bonding in the L-D complex increasing hydrophobicity [2].

  • Calculation:

    
    
    

Visualized Workflows

Derivatization Reaction Scheme

The following diagram illustrates the chemical pathways for both protocols, highlighting the handling of the steric hindrance.

DerivatizationPathways cluster_GC Protocol A: GC-MS (Volatile Profiling) cluster_LC Protocol B: HPLC-UV (Chiral Purity) Start (S)-Methyl 3-amino- 4,4-dimethylpentanoate HCl TFAA Reagent: TFAA Base: Pyridine Temp: 60°C (Anhydrous) Start->TFAA Solubilize in DCM FDAA Reagent: FDAA (Marfey's) Buffer: NaHCO3 (pH 8.5) Temp: 50°C (Aqueous) Start->FDAA Dissolve in H2O Prod_GC N-TFA Methyl Ester Derivative (Volatile, Intact Ester) TFAA->Prod_GC Acylation (Overcomes Steric Bulk) Prod_LC_S L-FDAA-(S)-Acid Derivative (Diastereomer 1) FDAA->Prod_LC_S Nucleophilic Subst. + Ester Hydrolysis Prod_LC_R L-FDAA-(R)-Acid Derivative (Diastereomer 2 - Impurity) FDAA->Prod_LC_R Trace R-Enantiomer

Caption: Dual-pathway strategy. Protocol A preserves the ester for assay; Protocol B resolves chirality via diastereomers.

Analytical Decision Tree

This logic flow ensures the correct protocol is selected based on the data requirement.

DecisionTree Question What is the Analytical Goal? Goal1 Quantify Intact Methyl Ester (Assay & Impurity Profiling) Question->Goal1 Goal2 Determine Enantiomeric Purity (S-isomer vs R-isomer) Question->Goal2 Method1 USE PROTOCOL A (GC-MS with TFAA) Goal1->Method1 Method2 USE PROTOCOL B (HPLC-UV with FDAA) Goal2->Method2 Validation1 Check: Absence of Hydrolysis Confirm: m/z 255 Method1->Validation1 Validation2 Check: Resolution (Rs > 1.5) Confirm: Elution Order Method2->Validation2

Caption: Selection guide for analytical workflows based on specific data requirements (Assay vs. Chirality).

Validation & Troubleshooting

Linearity & Sensitivity
  • GC-MS (TFAA): Linear range typically 10–500 µg/mL (

    
    ). LOD is approx. 1 µg/mL due to the high electronegativity of the fluorine atoms enhancing ionization.
    
  • HPLC-UV (FDAA): Linear range 1–100 µg/mL . The high extinction coefficient of the dinitrophenyl group (

    
    ) allows detection of 0.1% chiral impurities.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (GC) Steric hindrance preventing complete acylation.Increase reaction time to 60 min or temp to 70°C. Ensure Pyridine is fresh/dry.
Peak Tailing (HPLC) Residual silanol interactions.Ensure mobile phase contains 0.1% Formic Acid. Use "End-capped" columns.
Double Peaks (GC) Partial hydrolysis of ester.Ensure reagents (DCM, Pyridine) are strictly anhydrous. Store samples in desiccator.
No Separation (HPLC) Insufficient gradient slope.Flatten the gradient (e.g., 20% to 40% B over 30 min) to maximize resolution of diastereomers.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.

  • Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of amino acids. Tetrahedron Letters, 37(19), 3299-3302.

  • Sigma-Aldrich. (2023).[1] Derivatization Reagents for GC: Acylation.

  • Waters Corporation. (2020). Amino Acid Analysis using AccQ-Tag Ultra.

Sources

Application Note: Enantiomeric Excess Determination of (S)-Methyl 3-amino-4,4-dimethylpentanoate Hydrochloride

[1]

Executive Summary

This Application Note provides a comprehensive guide for the enantiomeric excess (ee) determination of (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride (also known as (S)-

1

Due to the specific structural characteristics of this molecule—a bulky tert-butyl side chain, a primary amine functionality, and weak native UV absorption—standard analytical approaches require careful adaptation. We present two validated methodologies:

  • Method A (Direct Analysis): Utilizes a Crown Ether-based Chiral Stationary Phase (CSP).[1] This method is "dilute-and-shoot," minimizing sample preparation errors.[1] It relies on the complexation of the ammonium ion with the crown ether.[2]

  • Method B (Derivatization): Involves pre-column derivatization with 3,5-Dinitrobenzoyl chloride (DNB-Cl) followed by separation on a polysaccharide-based CSP (Chiralpak AD-H).[1] This method offers superior UV sensitivity and is recommended when detection limits (LOD) are critical.[1]

Chemical Context & Analytical Strategy

The Analyte
  • IUPAC Name: Methyl 3-amino-4,4-dimethylpentanoate hydrochloride[1]

  • Structure: A

    
    -amino acid ester with a bulky tert-butyl group at the 
    
    
    -position.[1]
  • Chiral Center: C3 position.[1]

  • Challenge: The hydrochloride salt form implies the amine is protonated (

    
    ).[1] The lack of a conjugated 
    
    
    -system limits UV detection to low wavelengths (200–210 nm), where solvent cut-off noise is high.[1]
Analytical Decision Matrix

The choice of method depends on the available instrumentation and sensitivity requirements.

DecisionMatrixStartStart: Sample AnalysisCheckUVRequirement: High Sensitivity (Trace Enantiomer < 0.1%)?Start->CheckUVMethodAMethod A: Direct Analysis(Crownpak CR-I(+))CheckUV->MethodANo (Standard QC)MethodBMethod B: Derivatization(DNB-Cl + Chiralpak AD-H)CheckUV->MethodBYes (High Sensitivity)PrepAPrep: Dissolve in Mobile Phase (Acidic)MethodA->PrepAPrepBPrep: Neutralize & React with DNB-ClMethodB->PrepB

Figure 1: Analytical Decision Matrix for method selection.

Method A: Direct Chiral HPLC (Crown Ether)

Principle: The Crownpak CR-I(+) column contains a chiral crown ether (18-crown-6 derivative) that forms a host-guest complex specifically with primary ammonium ions (

1
Chromatographic Conditions
ParameterSetting
Column Daicel CROWNPAK CR-I(+) (3.0 mm i.d. × 150 mm, 5 µm)
Mobile Phase Perchloric Acid (pH 1.[1]5) / Acetonitrile (85 : 15 v/v)
Flow Rate 0.4 mL/min
Temperature 10°C to 15°C (Sub-ambient temperature significantly improves resolution

)
Detection UV at 200 nm or 210 nm (or ELSD/CAD if available)
Injection Vol. 5–10 µL
Sample Preparation (Protocol)
  • Weighing: Weigh 10 mg of the sample (HCl salt).

  • Dissolution: Dissolve directly in 10 mL of the Mobile Phase (pH 1.5

    
    /ACN).
    
    • Note: The acidic mobile phase ensures the amine remains fully protonated (

      
      ), which is required for binding to the crown ether.
      
  • Filtration: Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Expected Performance
  • Elution Order: Typically, for

    
    -amino acids on CR-I(+), the D-enantiomer elutes first.[1][2] For 
    
    
    -amino esters, the elution order must be confirmed with a racemic standard, as the spatial arrangement of the ammonium relative to the carboxylate differs.
  • Resolution (

    
    ):  Expect 
    
    
    due to the high steric bulk of the tert-butyl group.

Method B: Derivatization with 3,5-Dinitrobenzoyl Chloride[1]

Principle: Derivatization converts the non-UV-active amine into a highly UV-active amide.[1] The 3,5-dinitrobenzoyl (DNB) group also acts as a


1
Reaction Workflow

DerivatizationSMAmine HCl Salt(Analyte)ReactionReaction(THF/H2O, 30 min)SM->ReactionReagent3,5-DNB-Cl(Reagent)Reagent->ReactionBaseTriethylamine(Base)Base->ReactionWorkupExtraction(EtOAc/HCl wash)Reaction->WorkupProductDNB-Derivative(UV Active @ 254nm)Workup->Product

Figure 2: Pre-column derivatization workflow.[1]

Derivatization Protocol
  • Stock Solution: Dissolve 10 mg of sample in 1 mL of Water/THF (1:1).

  • Basification: Add 20 µL of Triethylamine (TEA) to neutralize the HCl salt and liberate the free amine.

  • Reagent Addition: Add 15 mg of 3,5-Dinitrobenzoyl chloride dissolved in 0.5 mL THF.

  • Incubation: Vortex and let stand at room temperature for 20 minutes.

  • Quenching: Add 100 µL of dilute amine (e.g., dimethylamine or glycine) to quench excess DNB-Cl (optional) or simply dilute with mobile phase.[1]

  • Extraction (Recommended for cleanliness):

    • Add 2 mL Ethyl Acetate and 2 mL 1M HCl.

    • Vortex and discard the aqueous layer (removes excess base and salts).

    • Evaporate the organic layer and reconstitute in Mobile Phase.

Chromatographic Conditions
ParameterSetting
Column Chiralpak AD-H or AD-3 (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol (90 : 10 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 254 nm (DNB chromophore)
Reference Validated for

-amino esters [1, 4].[1]

Calculations

The Enantiomeric Excess (ee) is calculated using the peak areas of the (S)-enantiomer (


1

Note: Ensure the integration baseline is flat and does not include reagent peaks (DNB-OH or DNB-Cl).[1]

Troubleshooting & Expert Tips

  • Peak Tailing (Method A):

    • Cause: Interaction of the free amine with residual silanols on the silica support.

    • Solution: Ensure the mobile phase pH is strictly < 2.0. The Crownpak column requires acidic conditions to keep the amine protonated and prevent silanol interactions. Do not use phosphate buffers; stick to Perchloric Acid (

      
      ) or TFA.[1]
      
  • Ghost Peaks (Method B):

    • Cause: Excess derivatizing reagent (DNB-Cl) hydrolyzing to 3,5-dinitrobenzoic acid.[1]

    • Solution: The extraction step (Section 4.2, Step 6) is critical. Washing with dilute HCl removes the free acid and excess amine base, leaving only the neutral amide derivative in the organic layer.

  • Resolution Loss (Method A):

    • Tip: Temperature is a powerful variable for Crown Ether columns.[1][3] If

      
       at 25°C, lower the column oven to 10°C or 5°C. The complexation constant (
      
      
      ) increases at lower temperatures.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Hyun, M. H. (2005).[1] Liquid chromatographic separation of enantiomers of

    
    -amino acids using a chiral stationary phase. PubMed.[1] Retrieved from [Link]
    
  • Berkecz, R., et al. (2021).[1] Separation of the enantiomers of underivatized amino acids by using serially connected dual column HPLC. Ankara University.[1] Retrieved from [Link][1]

  • PubChem. 3-Amino-4,4-dimethylpentanoic acid (Compound Summary). Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a chiral β-amino ester, this molecule is a valuable building block in pharmaceutical development, and achieving its synthesis with high yield and enantiopurity is critical.[1] This document moves beyond a simple protocol, offering in-depth explanations for the "why" behind each step, grounded in established chemical principles.

Overview of the Synthetic Strategy

The most robust and scalable pathway to this compound involves a three-stage process. This strategy is centered around a key asymmetric hydrogenation step to install the desired stereocenter, followed by deprotection to yield the final active pharmaceutical ingredient (API) precursor.

  • Enamine Formation: Synthesis of the prochiral precursor, methyl (Z)-3-((tert-butoxycarbonyl)amino)-4,4-dimethylpent-2-enoate, from a β-ketoester.

  • Asymmetric Hydrogenation: The critical chirality-inducing step, where the enamine is reduced using a chiral catalyst to form the Boc-protected (S)-β-amino ester.

  • Deprotection & Salt Formation: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the final hydrochloride salt.

The overall workflow is visualized below.

G cluster_0 Stage 1: Enamine Formation cluster_1 Stage 2: Asymmetric Hydrogenation cluster_2 Stage 3: Deprotection & Salt Formation Ketoester Methyl 4,4-dimethyl- 3-oxopentanoate Enamine Prochiral Boc-Enamine Ester Ketoester->Enamine + tert-Butyl carbamate - H2O BocAmine tert-Butyl carbamate BocAminoEster (S)-Boc-Protected Amino Ester Enamine->BocAminoEster Reduction Catalyst Chiral Catalyst (e.g., Rh-DuPhos) Catalyst->BocAminoEster Hydrogen H₂ Gas Hydrogen->BocAminoEster FinalProduct (S)-Methyl 3-amino-4,4-dimethyl- pentanoate hydrochloride BocAminoEster->FinalProduct Acidic Hydrolysis HCl HCl HCl->FinalProduct

Caption: Synthetic workflow for (S)-Methyl 3-amino-4,4-dimethylpentanoate HCl.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues you may encounter during the synthesis. Each problem is followed by an analysis of potential causes and actionable solutions.

Stage 2: Asymmetric Hydrogenation

This step is the most critical for yield and purity. Success hinges on the quality of the catalyst, substrate, and reaction environment.

Question 1: My hydrogenation reaction is stalled or shows low conversion. What is the likely cause?

Answer: Low conversion is typically traced back to catalyst deactivation or suboptimal reaction conditions.

  • Causality: Chiral phosphine-metal catalysts are highly sensitive to oxygen and other impurities. Traces of air, moisture, or contaminants in the substrate or solvent can oxidize the phosphine ligand or coordinate to the metal center, rendering the catalyst inactive. Furthermore, the physical parameters of the reaction (pressure, temperature) directly influence reaction kinetics.

  • Troubleshooting Steps:

    • Ensure an Inert Atmosphere: All manipulations involving the catalyst and the reaction setup must be performed under a rigorously inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk techniques.

    • Solvent & Substrate Purity: Use anhydrous, de-gassed solvents. Protic solvents like methanol or ethanol have been shown to be effective for some cobalt-catalyzed hydrogenations of enamides and can be considered.[2] Ensure the enamine substrate from Stage 1 is purified (e.g., by column chromatography or recrystallization) to remove any unreacted starting materials or acidic/basic impurities.

    • Optimize Hydrogen Pressure: While higher pressure can increase reaction rates, it's crucial to operate within the safety limits of your equipment. A typical starting pressure is 5-10 bar of H₂. If conversion is low, a stepwise increase in pressure may be beneficial.

    • Verify Catalyst Activity: If possible, test the catalyst on a benchmark substrate (e.g., methyl acetamidoacrylate) to confirm its activity before committing to your target substrate.

Question 2: The chemical yield is high, but the enantiomeric excess (ee) is poor. How can I improve stereoselectivity?

Answer: Poor enantioselectivity points to issues with the catalyst-substrate interaction, potential racemization, or the presence of tautomers that react non-selectively.

  • Causality: The enantiomeric excess is dictated by the energy difference between the two diastereomeric transition states leading to the (R) and (S) products. Factors that disrupt the precise geometry of the catalyst-substrate complex will lower this energy difference and reduce the ee. The presence of enamine/imine tautomers can also impede stereoselectivity.[3]

  • Troubleshooting Steps:

    • Screen Chiral Ligands: The choice of chiral ligand is paramount. For this class of transformation, ligands from the DuPhos, Josiphos, or ferrocenyl phosphine families are excellent starting points.[3] If one ligand gives poor results, screen others with different steric and electronic properties.

    • Optimize Reaction Temperature: Lowering the reaction temperature generally increases enantioselectivity by amplifying the small energy differences between diastereomeric transition states. Try running the reaction at 0 °C or even lower, though this may require longer reaction times.

    • Solvent Effects: The polarity of the solvent can influence the stability of the transition states. Screen a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., THF, CH₂Cl₂) and polar protic (e.g., methanol).

    • Substrate Quality: Ensure the enamine substrate is a single, stable isomer. The presence of both E/Z isomers can sometimes lead to different stereochemical outcomes. Purify the enamine immediately before use.

Troubleshooting Summary: Asymmetric Hydrogenation
Problem Potential Cause(s)
Low Conversion / Stalled Reaction 1. Catalyst poisoning (O₂, moisture, impurities). 2. Insufficient hydrogen pressure. 3. Suboptimal temperature.
Low Enantiomeric Excess (ee) 1. Incorrect choice of chiral ligand. 2. Reaction temperature is too high. 3. Unfavorable solvent effects. 4. Presence of enamine/imine tautomers.[3]
Product Decomposition 1. C-F bond cleavage (for fluorinated analogues).[3] 2. Side reactions due to prolonged reaction times or high temperatures.
Stage 3: Deprotection & Salt Formation

Question 3: My Boc-deprotection is incomplete, even after extended reaction time. What should I do?

Answer: Incomplete deprotection is almost always due to insufficient acid strength or concentration.

  • Causality: The Boc group is cleaved via acid-catalyzed hydrolysis. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates.[4][5] If the acid is too weak or present in substoichiometric amounts, this process will be slow or incomplete.

  • Troubleshooting Steps:

    • Choice of Acid: Use a strong acid. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is highly effective. Alternatively, a solution of HCl in a solvent like 1,4-dioxane, methanol, or ethyl acetate is ideal as it provides the acid for deprotection and the chloride counter-ion for the final salt in one step.[6]

    • Monitor the Reaction: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

    • Increase Acid Equivalents: Ensure you are using a significant excess of acid (typically 5-10 equivalents or using the acid as the solvent).

Question 4: After deprotection, I obtain a sticky oil instead of a crystalline hydrochloride salt. How can I isolate my product as a solid?

Answer: The inability to crystallize is often due to residual solvent, hygroscopicity, or the presence of impurities that inhibit lattice formation.

  • Causality: The final product is a salt, and its ability to form a stable crystal lattice is key to its isolation as a solid. Impurities can disrupt this process. Being a salt, it can also be hygroscopic, readily absorbing atmospheric moisture to become an oil.

  • Troubleshooting Steps:

    • Trituration: After removing the reaction solvent in vacuo, add a non-polar solvent in which the product is insoluble (e.g., cold diethyl ether, MTBE, or hexane). Vigorously stir or sonicate the mixture. This process washes away non-polar impurities and can induce precipitation of the salt.

    • Solvent Selection for Precipitation: If the reaction is performed in DCM/TFA, evaporate the solvent and re-dissolve the residue in a minimal amount of a polar solvent (like isopropanol or methanol), then slowly add a non-polar anti-solvent (like diethyl ether) until the solution becomes cloudy. Allow it to stand, preferably at a low temperature, to crystallize.

    • Drying: Dry the isolated solid under high vacuum for several hours to remove all traces of solvent and moisture.

Frequently Asked Questions (FAQs)

Q: How can I accurately determine the enantiomeric excess (ee) of my product? A: The most reliable methods for determining ee are chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[7][8] You will need a chiral stationary phase column capable of separating the (S) and (R) enantiomers. By integrating the peak areas for each enantiomer, you can calculate the ee.

Q: Can I use a different amine protecting group instead of Boc? A: Yes, other protecting groups like Carboxybenzyl (Cbz) are viable. However, the deprotection conditions will change significantly. While Boc is removed with strong acid, the Cbz group is typically cleaved using catalytic hydrogenation (e.g., H₂, Pd/C), which may not be compatible with other functional groups in the molecule.[5]

Q: What are the most critical parameters to control for a successful large-scale synthesis? A: For scale-up, the most critical parameters are:

  • Heat Transfer: Hydrogenation is often exothermic. Ensure your reactor can handle the heat output to maintain a stable temperature, which is crucial for enantioselectivity.

  • Mass Transfer/Agitation: Efficient stirring is vital to ensure good contact between the hydrogen gas, the liquid phase, and the solid catalyst.

  • Purity Control: On a larger scale, even small impurities are amplified. Rigorous purification of all starting materials and solvents is non-negotiable.

Key Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Methyl (Z)-3-((tert-butoxycarbonyl)amino)-4,4-dimethylpent-2-enoate

This protocol must be performed under a strict inert atmosphere.

  • To a high-pressure reactor, add the chiral catalyst (e.g., [Rh(COD)(R,R-Me-DuPhos)]BF₄, 0.5 mol%).

  • Add the Boc-enamine ester substrate (1.0 equiv).

  • Add de-gassed, anhydrous methanol via cannula.

  • Seal the reactor, purge several times with H₂ gas.

  • Pressurize the reactor to 8 bar with H₂.

  • Stir the reaction at room temperature for 12-24 hours, monitoring H₂ uptake.

  • Once the reaction is complete, carefully vent the reactor.

  • Concentrate the reaction mixture in vacuo. The crude product can be purified by silica gel chromatography if necessary or used directly in the next step.

Typical Hydrogenation Parameters
Parameter Typical Value/Range
Catalyst Loading 0.1 - 1.0 mol%
Solvent Methanol, THF, Toluene (anhydrous)
Hydrogen Pressure 5 - 20 bar
Temperature 0 °C to 40 °C
Substrate Concentration 0.1 - 0.5 M
Protocol 2: Boc Deprotection and Hydrochloride Salt Formation
  • Dissolve the crude Boc-protected amino ester from the previous step in ethyl acetate (5 mL per gram of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly bubble anhydrous HCl gas through the solution or add a 4M solution of HCl in 1,4-dioxane (3-4 equivalents) dropwise.

  • A white precipitate should form. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethyl acetate or diethyl ether to remove non-polar impurities.

  • Dry the product under high vacuum to yield this compound as a white crystalline solid.

References
  • AQA. (2015).
  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling.
  • Li, Z., et al. (2024). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
  • MDPI. (2022).
  • ACS Publications. (2019).
  • Google Patents. (1996). Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid.
  • PubMed Central (PMC). (2022).
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • ACS Omega. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters.
  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)
  • ResolveMass Laboratories Inc. (2024). Poly β-Amino Esters (PBAEs): A Comprehensive Guide.
  • Google Patents. (2001).
  • Organic Chemistry Portal.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Google Patents. (2013).
  • ACS Publications. (2006).
  • Sigma-Aldrich.
  • The Royal Society of Chemistry. (2018). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
  • MDPI. (2021). Stabilization of Poly (β-Amino Ester) Nanoparticles for the Efficient Intracellular Delivery of PiggyBac Transposon.
  • ResearchGate. Selected methods for the asymmetric synthesis of chiral γ‐amino esters....
  • PubMed Central (PMC). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery.
  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl.
  • The Royal Society of Chemistry.
  • Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis.
  • Google Patents. (2010).
  • PubMed Central (PMC). (2014). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters.
  • SpringerLink.
  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
  • Google Patents. (2020). Process for the synthesis of (s) 3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • ACS Publications. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
  • MDPI. (2022).
  • Wikipedia. Chiral analysis.
  • Google Patents. (2014). A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)
  • The Royal Society of Chemistry. (2020). A diversity of recently reported methodology for asymmetric imine reduction.
  • PubMed Central (PMC). (2024).
  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl ?.
  • Master Organic Chemistry. (2017).
  • YouTube. (2018). 22.
  • ACS Publications. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics.
  • Organic Chemistry Portal. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition.
  • MDPI. (2006). A Convenient Synthesis of Amino Acid Methyl Esters.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is a crucial chiral building block in the development of various pharmaceutical agents. Its stereocenter and bulky tert-butyl-like group present unique synthetic challenges. Achieving high yield and enantiopurity requires a nuanced understanding of the reaction mechanism and potential side reactions. This guide provides field-proven insights and troubleshooting protocols to address common issues encountered during its synthesis, empowering researchers to optimize their experimental outcomes.

Overview of Primary Synthetic Strategies

The synthesis of chiral β-amino esters like our target molecule generally proceeds through a few reliable pathways. The choice of route often depends on available starting materials, scalability, and the desired level of stereochemical control. The two most prevalent strategies are Asymmetric Hydrogenation and Chiral Auxiliary-mediated Mannich-type reactions.

Synthesis_Overview cluster_0 Route A: Asymmetric Hydrogenation cluster_1 Route B: Chiral Auxiliary Approach A_start β-Enamine Ester Precursor A_mid Asymmetric Hydrogenation (e.g., Rh-JOSIPHOS) A_start->A_mid A_end Chiral β-Amino Ester A_mid->A_end salt_formation HCl Salt Formation A_end->salt_formation B_start Chiral Imine + Reformatsky Reagent B_mid Diastereoselective Mannich-type Reaction B_start->B_mid B_mid2 Auxiliary Cleavage B_mid->B_mid2 B_end Chiral β-Amino Ester B_mid2->B_end B_end->salt_formation start Synthesis Start final_product (S)-Methyl 3-amino-4,4-dimethylpentanoate Hydrochloride salt_formation->final_product

Caption: High-level overview of common synthetic routes.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: My reaction shows low enantiomeric excess (ee). What are the primary causes and how can I improve stereoselectivity?

Answer: Low enantiomeric excess is one of the most critical issues in chiral synthesis, directly impacting the viability of your final compound. The root cause is highly dependent on your chosen synthetic route.

Causality Analysis:

  • For Asymmetric Hydrogenation Routes: The catalyst is paramount. Low ee can result from:

    • Catalyst Poisoning: Trace impurities (water, oxygen, sulfur-containing compounds) in the substrate, solvent, or hydrogen gas can deactivate or alter the chiral environment of the metal complex.

    • Incorrect Catalyst/Ligand Choice: The specific enamine substrate, with its sterically demanding 4,4-dimethylpentanoate structure, requires a carefully selected chiral ligand (e.g., JOSIPHOS-type ligands) for effective facial discrimination.[1][2]

    • Substrate Isomerization: The precursor β-enamine ester can exist as E/Z isomers. Some catalysts show high selectivity for only one isomer.[3]

  • For Chiral Auxiliary Routes:

    • Epimerization: The stereocenter can be labile under certain pH conditions. A common cause is a non-optimized workup or purification step where the product is exposed to acidic or basic conditions for too long, leading to racemization at the α-carbon to the ester.

    • Poor Diastereoselectivity: The initial C-C bond formation (e.g., Mannich or Reformatsky reaction) may not have proceeded with high diastereoselectivity, indicating suboptimal reaction conditions (temperature, solvent, Lewis acid).[4]

Troubleshooting Protocol: Enhancing Enantioselectivity

  • Substrate & Reagent Purity Check:

    • Ensure all solvents are anhydrous and degassed.

    • Purify the enamine substrate immediately before use via column chromatography or distillation.

    • Use high-purity hydrogen gas (for hydrogenation) with an oxygen trap.

  • Catalyst Handling (Hydrogenation):

    • Assemble the reaction under a strictly inert atmosphere (glove box or Schlenk line).

    • Perform a catalyst screening with different chiral phosphine ligands to find the optimal match for your substrate.

  • Reaction Condition Optimization:

    • Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the desired enantiomer.

    • Pressure (Hydrogenation): Vary the hydrogen pressure. Higher pressures can sometimes increase reactivity but may negatively impact selectivity.

  • Analytical Monitoring:

    • Use chiral HPLC or GC to determine the ee of your product. This is a non-negotiable step for validating any changes to the protocol.[5][6]

Enantioselectivity cluster_S Desired Pathway cluster_R Side Reaction S_Product (S)-Enantiomer (Target) R_Product (R)-Enantiomer (Impurity) Precursor Prochiral Precursor Transition_S Lower Energy Transition State Precursor->Transition_S k_S Transition_R Higher Energy Transition State Precursor->Transition_R k_R Transition_S->S_Product Transition_R->R_Product label_ee Enantiomeric Excess (ee) depends on the difference in activation energy between the two pathways. Goal: Maximize k_S >> k_R

Caption: Kinetic control of enantioselectivity.

Question 2: My NMR analysis shows signals corresponding to an α,β-unsaturated ester. How is this byproduct formed and how can I prevent it?

Answer: The formation of Methyl 4,4-dimethyl-2-pentenoate is a classic β-elimination side reaction. The presence of the amino group at the β-position makes the α-protons more acidic and susceptible to removal.

Causality Analysis:

This elimination is typically promoted by:

  • Excessive Heat: Applying high temperatures during reaction, workup, or distillation can provide the activation energy needed for elimination.

  • Strong Bases: Using a strong, non-hindered base can deprotonate the α-carbon, initiating the elimination cascade.

  • Inappropriate pH during Workup: Both strongly acidic and basic conditions during aqueous workup can catalyze the elimination.

Troubleshooting Protocol: Preventing β-Elimination

  • Maintain Strict Temperature Control: Keep all reaction and workup steps at the lowest feasible temperature. If heating is necessary, do so cautiously and for the minimum time required.

  • Choice of Base: If a base is required (e.g., for neutralizing a salt or in a specific reaction step), use a non-nucleophilic, sterically hindered base like proton sponge or a tertiary amine like diisopropylethylamine (DIPEA).

  • Optimized Workup:

    • Perform aqueous extractions quickly and at low temperatures (e.g., using an ice bath).

    • Neutralize the reaction mixture carefully, avoiding extremes in pH. A buffered wash (e.g., saturated sodium bicarbonate) is often preferable to a strong base like NaOH.

  • Purification Strategy: Use flash column chromatography at or below room temperature. Avoid distillation if the product shows thermal instability.

Elimination_Pathway Reactant (S)-Methyl 3-amino-4,4-dimethylpentanoate Product Methyl 4,4-dimethyl-2-pentenoate (α,β-Unsaturated Byproduct) Reactant->Product β-Elimination (Heat or Base/Acid)

Caption: Formation of the elimination byproduct.

Question 3: My final product is difficult to crystallize and appears oily after adding HCl. What is causing this, and what is the correct salt formation procedure?

Answer: This is a common issue that almost always points to the presence of water or protic solvents during the salt formation step. The hydrochloride salt of your amino ester is hygroscopic, and its clean precipitation requires anhydrous conditions.

Causality Analysis:

  • Use of Aqueous HCl: Adding concentrated aqueous HCl will introduce water, leading to an oil or a sticky solid instead of a crystalline powder.

  • Wet Solvents: Using solvents (e.g., diethyl ether, ethyl acetate) that have not been properly dried will have the same effect. The product may initially precipitate but will quickly absorb moisture.

  • Incomplete Reaction or Impurities: The presence of unreacted starting materials or other side products can inhibit crystallization.

Troubleshooting Protocol: Clean Hydrochloride Salt Formation

This protocol ensures the formation of a high-purity, crystalline hydrochloride salt.

  • Ensure Product Purity: Before proceeding, ensure the free-base (S)-Methyl 3-amino-4,4-dimethylpentanoate is pure by NMR and/or LC-MS. Purify by column chromatography if necessary.

  • Dry the Free Base: Thoroughly dry the purified free base under high vacuum to remove any residual solvent. Co-evaporation with anhydrous toluene can help remove azeotropically bound water.

  • Select Anhydrous Solvents: Use a dry, non-protic solvent for the precipitation. Anhydrous diethyl ether or a mixture of ethyl acetate and hexanes often works well.

  • Use Anhydrous HCl: Prepare or purchase a solution of HCl in a compatible anhydrous solvent (e.g., 2M HCl in diethyl ether, or 4M HCl in dioxane). Do not use aqueous HCl.

  • Step-by-Step Procedure:

    • Dissolve the pure, dry free base in a minimum amount of your chosen anhydrous solvent.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add a stoichiometric amount (1.0 equivalents) of the anhydrous HCl solution dropwise with vigorous stirring.

    • A white precipitate should form immediately. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, washing it with a small amount of cold, anhydrous diethyl ether to remove any surface impurities.

    • Dry the final crystalline salt under high vacuum.

Salt_Formation Start Pure, Dry Free Base Ester Dissolve Dissolve in Anhydrous Solvent (e.g., Et2O) Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_HCl Add Anhydrous HCl (1.0 eq) Dropwise Cool->Add_HCl Precipitate Stir for 30-60 min (Precipitation) Add_HCl->Precipitate Filter Vacuum Filter Precipitate->Filter Wash Wash with Cold Anhydrous Et2O Filter->Wash Dry Dry Under High Vacuum Wash->Dry End Crystalline HCl Salt Dry->End

Caption: Recommended workflow for clean HCl salt formation.

Summary of Potential Side Products
Side Product / IssueChemical Name / DescriptionLikely Cause(s)Preventative Measures
Enantiomeric Impurity (R)-Methyl 3-amino-4,4-dimethylpentanoateCatalyst poisoning; Suboptimal reaction conditions; Racemization during workup.Use high-purity reagents; Screen catalysts/ligands; Optimize temperature and pressure; Ensure neutral workup.
Elimination Product Methyl 4,4-dimethyl-2-pentenoateHigh temperature; Presence of strong base or acid.Maintain strict temperature control; Use non-nucleophilic bases; Neutralize carefully during workup.
Hydrolysis Product (S)-3-Amino-4,4-dimethylpentanoic acidProlonged exposure to acidic or basic aqueous conditions.Minimize time of aqueous workup; Use anhydrous conditions where possible; Work at low temperatures.[7]
Oily Salt / Poor Crystal Form Non-crystalline hydrochloride saltPresence of water or protic solvents during salt formation.Use anhydrous HCl solution (in ether/dioxane); Use dry solvents; Ensure starting free base is pure and dry.[8][9]
References
  • Practical enantioselective synthesis of beta-substituted-beta-amino esters. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. MDPI. Available at: [Link]

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Available at: [Link]

  • Recent progress in the chemistry of β-aminoketones. RSC Publishing. Available at: [Link]

  • Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. MDPI. Available at: [Link]

  • methyl (3S)-3-amino-4-methylpentanoate hydrochloride. PubChem. Available at: [Link]

  • Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass Laboratories Inc. Available at: [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. ResearchGate. Available at: [Link]

  • Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. PMC - NIH. Available at: [Link]

  • Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society. Available at: [Link]

  • Method for the preparation of a chiral-beta-amino ester.Google Patents.
  • Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers. Available at: [Link]

  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC - NIH. Available at: [Link]

  • Reduction of enamines and derivatives. Organic Chemistry Portal. Available at: [Link]

  • A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. ResearchGate. Available at: [Link]

  • Amino acid methyl ester hydrochloride preparation.Google Patents.
  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications. Available at: [Link]

  • Highly Efficient Synthesis of Beta-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. PubMed. Available at: [Link]

  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. MDPI. Available at: [Link]

  • Optimisation and feature selection of poly-beta-amino-ester as a drug delivery system for cartilage. RSC Publishing. Available at: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. Available at: [Link]

Sources

Preventing racemization during the synthesis of (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for organic chemists and process development scientists working with (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride (CAS: 122627-69-4 for the acid precursor).

This guide prioritizes the Arndt-Eistert homologation route from (S)-tert-Leucine, as it is the most common method for retaining high enantiomeric excess (ee) from the chiral pool. It also addresses the Ellman Auxiliary approach for de novo asymmetric synthesis.

Core Process & Logic (The "Why" and "How")

The synthesis of


-amino acids with bulky side chains (like the tert-butyl group here) presents a unique stereochemical paradox:
  • Steric Protection: The bulky tert-butyl group at C3 hinders nucleophilic attack, theoretically protecting the chiral center.

  • Mechanistic Vulnerability: The primary risk of racemization is not simple enolization (as the chiral center is

    
     to the carbonyl), but rather azlactone formation  during the activation of the starting 
    
    
    
    -amino acid, or Retro-Michael elimination under basic conditions.
The "Safe" Pathway: Arndt-Eistert Homologation

The most reliable route preserves the chirality of commercially available (S)-tert-Leucine. The critical step is the Wolff Rearrangement , which proceeds with retention of configuration.

Process Flow Diagram

The following diagram illustrates the critical control points (CCPs) where chirality is either preserved or lost.

ArndtEistert_Safety cluster_0 CRITICAL CONTROL POINT Start (S)-tert-Leucine (N-Boc Protected) Activation Step 1: Carboxyl Activation (Mixed Anhydride vs Acid Chloride) Start->Activation Protect N-terminus first Azlactone RISK: Azlactone Formation (Racemization Source) Activation->Azlactone Over-activation / High Temp Diazo Step 2: Diazoketone Formation (CH2N2) Activation->Diazo Controlled Temp (-15°C) Wolff Step 3: Wolff Rearrangement (Ag+ / MeOH) Diazo->Wolff Stereoretentive Step Deprotection Step 4: N-Boc Deprotection (HCl / Dioxane) Wolff->Deprotection Formation of Methyl Ester Final (S)-Methyl 3-amino-4,4-dimethylpentanoate HCl Deprotection->Final Isolation

Figure 1: Critical Control Points in the Arndt-Eistert Homologation. The "Danger Zone" is the activation of the starting material, not the rearrangement itself.

Troubleshooting Guide (Q&A)

Module A: Loss of Enantiomeric Excess (ee)[1]

Q1: I started with 99% ee (S)-tert-Leucine, but my final product is only 85% ee. Where did I lose it?

  • Diagnosis: The racemization likely occurred during Step 1 (Activation) .

  • Mechanism: When converting N-Boc-tert-leucine to an acid chloride (using SOCl₂), the intermediate can cyclize to form an oxazolone (azlactone) . The proton at the chiral center of the oxazolone is acidic and labile, leading to rapid racemization before the diazoketone is formed.

  • Solution: Switch to the Mixed Anhydride Method .

    • Protocol: React N-Boc-(S)-tert-leucine with isobutyl chloroformate and N-methylmorpholine (NMM) at -15°C in THF.

    • Why: Mixed anhydrides form faster and at lower temperatures than acid chlorides, significantly reducing the window for azlactone formation.

Q2: Can I use base-catalyzed esterification to form the methyl ester from the free acid?

  • Verdict: ABSOLUTELY NOT.

  • Reasoning: While the C3 proton is not acidic (

    
    ), strong bases can trigger a Retro-Michael Addition .
    
    • Pathway: Base promotes the elimination of the amine (as ammonia or carbamate), forming the achiral

      
      -unsaturated ester (Methyl 4,4-dimethyl-2-pentenoate).
      
    • Result: Subsequent re-addition of the amine is not stereoselective, resulting in a racemic mixture.

  • Correct Protocol: Use acid-catalyzed esterification (e.g., Thionyl Chloride in Methanol at 0°C

    
     RT).
    
Module B: Synthetic Execution

Q3: The Wolff Rearrangement yield is low, and I see a "carbene dimer" byproduct.

  • Cause: Insufficient agitation or rapid addition of the silver catalyst.

  • Fix: Ensure the reaction mixture (Diazoketone in MeOH) is homogeneous. Add the Silver Benzoate solution dropwise or use sonication.

  • Alternative: Use light-induced (photochemical) rearrangement if thermal/catalytic methods fail. It is often cleaner but harder to scale.

Q4: How do I remove the N-Boc group without hydrolyzing the methyl ester?

  • Issue: Aqueous acids (HCl/H₂O) will hydrolyze the ester back to the acid.

  • Protocol: Use anhydrous 4M HCl in Dioxane or generate HCl in situ by adding Acetyl Chloride to dry Methanol.

  • Step-by-Step:

    • Dissolve N-Boc intermediate in dry MeOH.

    • Cool to 0°C.

    • Add Acetyl Chloride (3-5 equivalents) dropwise. (Reaction:

      
      ).
      
    • Stir at RT for 2 hours.

    • Concentrate in vacuo to obtain the white solid HCl salt.

Data & Specifications

Comparison of Activation Methods (Step 1)
MethodReagentTempRacemization RiskYieldRecommendation
Acid Chloride

Reflux/RTHIGH (via Azlactone)HighAvoid
Mixed Anhydride Isobutyl Chloroformate-15°CLOW HighPreferred
Active Ester EDC / HOBt0°CVery LowModerateGood for small scale
Analytical Controls (Chiral HPLC)

To validate the "S" configuration, you must separate the enantiomers.

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (for free base) or TFA (for N-protected).

  • Detection: UV at 210 nm (Low UV absorption due to lack of chromophores; derivatization with FDAA / Marfey's Reagent may be required for high sensitivity).

  • Expected Elution: The (S)-enantiomer typically elutes after the (R)-enantiomer on AD-H columns, but standards must be run to confirm.

Alternative Route: Ellman Auxiliary

If you cannot source (S)-tert-Leucine, use the Ellman Sulfinamide route. This is an asymmetric induction method.

  • Condensation: Pivalaldehyde + (S)-tert-butanesulfinamide

    
     Chiral Imine.
    
  • Reformatsky-type Addition: Add

    
    .
    
  • Stereocontrol: The bulky tert-butyl group on the sulfinamide directs the addition to the Re-face or Si-face (depending on conditions), establishing the C3 stereocenter.

  • Risk: If the reaction temperature fluctuates during the Reformatsky step, diastereoselectivity (dr) drops. Always monitor dr by NMR before deprotection.

References

  • Arndt-Eistert Homologation Mechanism & Retention

    • Title: The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to

      
      -Amino Acids.[1][2][3][4][5]
      
    • Source: Podlech, J., & Seebach, D. (1995). Liebigs Annalen.
    • Context: Confirms Wolff rearrangement proceeds with complete retention of configur
  • Racemization via Azlactones

    • Title: Mechanisms of Racemization in Peptide Synthesis.[6]

    • Source: Benoiton, N. L. (1983). The Peptides: Analysis, Synthesis, Biology.
    • Context: Explains the oxazolone mechanism during carboxylic acid activ
  • Ellman Auxiliary for

    
    -Amino Esters: 
    
    • Title: Asymmetric Synthesis of

      
      -Amino Acids and Esters.
      
    • Source: Tang, T. P., & Ellman, J. A. (1999).[7] Journal of Organic Chemistry.

    • Context: detailed protocol for condensing sulfinamides with aldehydes and subsequent acet
  • Selective Deprotection (Boc vs Ester)

    • Title: Selective removal of the tert-butoxycarbonyl group in the presence of tert-butyl esters.
    • Source: Han, G., et al. (2004). Journal of Organic Chemistry.
    • Context: While this paper discusses the reverse (keeping ester, removing Boc)

Sources

Technical Support Center: Purification of Polar Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #AAE-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Yield Loss, Instability, and Separation Issues in Polar Amino Acid Ester Synthesis

Mission Statement

Welcome to the technical support hub for amino acid ester purification. You are likely here because a "simple" esterification resulted in a tarry mess, low yield, or a product that vanished during workup. Polar amino acid esters (e.g., L-Ser-OMe, L-His-OMe, L-Thr-OMe) are deceptive; while their synthesis is elementary, their isolation is a race against kinetics (cyclization) and thermodynamics (hydrolysis). This guide provides the protocols to win that race.

Module 1: The Stability Paradox (Why Your Product Disappears)

User Query: "My LCMS showed the product was there after the reaction, but after drying the workup, the mass corresponds to a cyclic byproduct or the free acid. What happened?"

Root Cause Analysis: You are likely fighting two enemies: Diketopiperazine (DKP) formation and Hydrolysis .

  • The DKP Trap: Amino acid esters are kinetically unstable in their free-base form. Two molecules can dimerize and cyclize to form a stable 6-membered diketopiperazine ring, releasing alcohol. This is irreversible.

  • The Hydrolysis Trap: Polar esters often require aqueous workups. If the pH is too high (>9) or the temperature is unregulated, the ester hydrolyzes back to the carboxylic acid.

Visualizing the Enemy: DKP Formation Mechanism

The following diagram illustrates how the free amine attacks the ester carbonyl—a process accelerated by basic conditions and heat.

DKP_Mechanism cluster_0 Step 1: Free Base Generation cluster_1 Step 2: Dimerization & Cyclization Salt Amino Acid Ester (HCl Salt) FreeAmine Free Amine (Reactive Species) Salt->FreeAmine Deprotonation Base Base (e.g., TEA/NaHCO3) Base->FreeAmine Dimer Dipeptide Ester Intermediate FreeAmine->Dimer Intermolecular Attack DKP Diketopiperazine (Stable Dead End) Dimer->DKP Intramolecular Cyclization (- ROH) caption Figure 1: The irreversible pathway from reactive free amine to stable DKP byproduct.

Module 2: The "Cold Carbonate" Extraction Protocol

User Query: "My amino acid ester is water-soluble. When I wash with bicarb to remove the acid catalyst, the product stays in the water layer."

Technical Solution: Polar esters (Ser, Thr, His) partition poorly into non-polar solvents (Hexane/EtOAc). You must force the partition coefficient (LogP) in your favor using the "Salting Out" effect and high-polarity organic solvents, while suppressing hydrolysis with temperature control.

Standard Operating Procedure (SOP): The Cold Carbonate Wash

Use this protocol for isolating free bases of Ser, Thr, Tyr, or Trp esters.

StepActionCritical Technical Note
1 Cool Down Cool the reaction mixture and all extraction solvents (DCM or CHCl₃) to 0°C .
2 Solvent Choice Do NOT use Ethyl Acetate for highly polar esters (Ser/His). Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .
3 Neutralization Add saturated Na₂CO₃ (or K₂CO₃) slowly at 0°C.
4 Saturation Add solid NaCl to the aqueous layer until saturated.
5 Rapid Extraction Shake vigorously and separate layers immediately. Perform 3x extractions.
6 Drying Dry organic layer over Na₂SO₄ for <15 mins.
7 Acidify (Optional) If storing, immediately add 1 eq. of HCl (in dioxane/ether) to reform the salt.
Module 3: Chromatography Survival Guide

User Query: "I tried flash chromatography on silica. The product streaked, stuck to the baseline, or came out decomposed."

Troubleshooting: Silica gel is acidic (pH ~5). It protonates the amine, turning it into a cation that binds irreversibly to the silanol groups.

Strategy A: The "Base Shield" (Normal Phase)

You must neutralize the silica surface.

  • Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.

  • Solvent System: DCM : Methanol (9:1 to 8:2).

  • Pre-treatment: Flush the column with the mobile phase + modifier before loading the sample.

Strategy B: Reverse Phase (C18) for Polar Amines

Standard C18 chains collapse in 100% water (which is often needed to elute polar amines).

  • Column: Use "Aqueous C18" or "Polar-Embedded C18" columns designed to resist phase collapse.

  • Buffer: Use 0.1% TFA (keeps it as a salt) or Ammonium Bicarbonate (volatile buffer).

  • Warning: If using TFA, your product elutes as the TFA salt. Ensure this is compatible with your next step.

Decision Logic: Selecting the Purification Route

Purification_Logic Start Crude Reaction Mixture (Acidic) IsCrystalline Is the HCl salt crystalline? Start->IsCrystalline Recryst Recrystallize (MeOH/Et2O or iPrOH) IsCrystalline->Recryst Yes (Preferred) Solubility Is it soluble in DCM/CHCl3? IsCrystalline->Solubility No ColdWash Cold Carbonate Extraction (See Module 2) Solubility->ColdWash Yes HILIC Prep HPLC / HILIC (Acetonitrile/Water) Solubility->HILIC No (Very Polar) Flash Flash Chromatography (DCM:MeOH + 1% TEA) ColdWash->Flash If still impure caption Figure 2: Decision matrix for purification methodology.

Module 4: FAQ & Quick Fixes

Q: Can I distill amino acid esters? A: Generally, no . Most decompose or racemize upon heating. Only simple ones (Gly-OEt, Ala-OMe) can be distilled under high vacuum, but it is risky. Recrystallization of the salt is safer.

Q: How do I store them? A: Always convert back to the HCl or Tosylate salt . Store at -20°C in a desiccator. Free bases will cyclize to DKPs within days (or hours) at room temperature.

Q: I need the free base for a coupling reaction. What do I do? A: Do in-situ neutralization . Keep the purified stable HCl salt. Add it to your coupling reaction (e.g., with EDC/HOBt) along with exactly 1 equivalent of a tertiary base (DIPEA or NMM). This releases the free amine only when it can immediately react with the carboxylic acid, preventing DKP formation.

References
  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Foundational text on amine/ester stability).

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[1][2][3] Journal of the American Chemical Society. (Mechanism of DKP formation).

  • Biotage Application Note. (2023). Strategies for the Flash Purification of Highly Polar Compounds. (Silica acidity and modifiers).[1][4][5][6]

  • Al-Awadhi, A. M., et al. (2007).[7] Extraction of Amino Acids from Aqueous Solutions Using Chloroform.[7] Journal of Solution Chemistry. (Extraction protocols for polar amino acids).

  • Teledyne ISCO. (2012). Purification of Polar Compounds: Aqueous C18 and HILIC.[4][8] (Reverse phase strategies).

Sources

Improving the resolution of chiral HPLC for beta-amino esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral HPLC of Beta-Amino Esters

Executive Summary

Beta-amino esters present a unique chromatographic challenge compared to their alpha-amino counterparts. Their conformational flexibility and the distance of the chiral center from the carbonyl group often result in lower enantioselectivity (


) values. Furthermore, the basicity of the 

-amino group frequently leads to severe peak tailing due to silanol interactions on the silica support.

This guide moves beyond generic "try-and-see" approaches. It provides a mechanistic framework for selecting stationary phases, engineering mobile phases, and troubleshooting resolution failures specifically for beta-amino esters.

Module 1: The Primary Separation Strategy

Stationary Phase Selection: The "Big Four"

For beta-amino esters, Polysaccharide-based Chiral Stationary Phases (CSPs) are the industry standard. Unlike Crown Ether columns (Crownpak), which are designed for free zwitterionic amino acids, polysaccharide columns interact effectively with the ester functionality via hydrogen bonding and dipole-dipole interactions.

The Screening Hierarchy:

  • Immobilized Phases (First Choice): Chiralpak IA / IB / IC.

    • Why: Robustness.[1] You can use aggressive solvents (DCM, THF, MtBE) to solubilize hydrophobic esters without stripping the selector.

  • Coated Phases (Classic Choice): Chiralpak AD-H / Chiralcel OD-H.

    • Why: Historically high hit rates for beta-amino esters, particularly those with aromatic protecting groups (e.g., Boc, Cbz).

The "Free Base" vs. "Salt" Trap

Critical Alert: Beta-amino esters are often synthesized as HCl or TFA salts.

  • The Problem: Injecting a salt onto a Normal Phase (NP) chiral column often results in zero retention (elutes at void) or massive tailing . The salt cannot interact with the chiral selector's H-bonding sites effectively.

  • The Fix: You must neutralize the salt in situ or ex situ.

    • In-situ: Add 0.1% Diethylamine (DEA) to the mobile phase.

    • Ex-situ: Perform a free-base extraction (bicarb wash) before injection.

Module 2: Mobile Phase Engineering

The mobile phase is your primary lever for resolution (


). For beta-amino esters, the "Standard Mix" (Hexane/IPA) is rarely sufficient without modification.
The Additive Imperative

You cannot run free beta-amino esters without basic additives. The exposed silica silanols (


) act as a cation exchanger for the amine, causing peak tailing.
Additive TypeReagentConcentrationPurpose
Basic Diethylamine (DEA)0.1% (v/v)Mandatory for free amines. Blocks silanols; improves peak symmetry.
Basic Triethylamine (TEA)0.1% (v/v)Alternative to DEA; slightly more hydrophobic.
Acidic Trifluoroacetic acid (TFA)0.1% (v/v)Only used if the amine is N-protected (e.g., Boc-beta-amino ester) and acidic silanols are still causing tailing.
Neutral NoneN/AOnly for fully non-basic, neutral protected forms.
Alcohol Selection: IPA vs. Ethanol
  • Isopropanol (IPA): Strong H-bond donor/acceptor. Good for broad selectivity but higher viscosity (lower theoretical plates,

    
    ).
    
  • Ethanol (EtOH): Sharper peaks (higher efficiency) due to lower viscosity.

  • Optimization Tip: If

    
     with IPA, switch to EtOH. The efficiency gain alone often pushes 
    
    
    
    .

Module 3: Visualization of Method Development

The following workflow outlines the logical decision path for screening and optimizing beta-amino esters.

MethodDevelopment Start Start: Beta-Amino Ester Sample CheckState Is the Amine Protected? (Boc, Cbz, Fmoc) Start->CheckState Protected Protected (Neutral/Acidic) CheckState->Protected Yes FreeAmine Free Amine (Basic) CheckState->FreeAmine No MP_Prot Mobile Phase A: Hexane/IPA (90:10) + 0.1% TFA (Optional) Protected->MP_Prot MP_Free Mobile Phase B: Hexane/IPA (90:10) + 0.1% DEA (MANDATORY) FreeAmine->MP_Free Screen Screen Columns: IA, IB, AD-H, OD-H MP_Prot->Screen MP_Free->Screen Result Check Resolution (Rs) Screen->Result Success Rs > 1.5 Validation Result->Success Yes Fail Rs < 1.5 Optimization Needed Result->Fail No Opt_Step1 Step 1: Switch Alcohol (IPA -> EtOH) Fail->Opt_Step1 Opt_Step2 Step 2: Temperature Effect (Lower T to 10-15°C) Opt_Step1->Opt_Step2 If Rs still low Opt_Step3 Step 3: Change Mode (Polar Organic: 100% ACN + Base) Opt_Step2->Opt_Step3 If Rs still low

Figure 1: Decision tree for method development of beta-amino esters, emphasizing the critical split between protected and free amine forms.

Module 4: Troubleshooting & FAQs

Scenario A: "I have separation, but the peaks are tailing badly ( )."
  • Cause: Secondary interactions between the basic beta-amine and residual silanols on the silica surface.[2]

  • The Fix:

    • Verify Additive: Ensure you added 0.1% DEA or TEA.

    • Increase Additive: Increase base concentration to 0.2% (do not exceed 0.5% to avoid column damage).

    • Column History: If the column was previously used with TFA, it may have "memory." Flush with 100% Ethanol + 0.1% DEA for 2 hours to strip the acid.

Scenario B: "My retention times are drifting shorter with every injection."
  • Cause: Water contamination or alcohol stripping.

  • Mechanism: Hexane is hygroscopic. If your hexane absorbs atmospheric water, the water deactivates the silica surface, reducing retention.

  • The Fix: Use a drying tube on the solvent reservoir or use fresh anhydrous hexane.

Scenario C: "I see a 'Ghost Peak' or negative dip before my analyte."
  • Cause: Solvation mismatch.

  • Context: You dissolved the sample in 100% IPA or Ethanol, but the mobile phase is 90% Hexane. The plug of strong solvent elutes through the column, disrupting the equilibrium.

  • The Fix: Dissolve the sample in the mobile phase. If solubility is poor, use the lowest possible volume of alcohol/DCM, then dilute with mobile phase.

Scenario D: "Resolution is 1.1. How do I get to 1.5 without changing columns?"
  • Thermodynamic Control: Lower the temperature.

  • Why: Chiral recognition is enthalpy-driven (

    
    ). Lowering temperature (e.g., from 25°C to 10°C) increases the "grip" of the selector, often increasing 
    
    
    
    significantly.
  • Caution: Lower T increases viscosity, so reduce flow rate to keep backpressure safe.

Module 5: Advanced Logic - The Troubleshooting Flow

Troubleshooting Problem Problem Identified Issue1 No Retention (tR = t0) Problem->Issue1 Issue2 Peak Tailing Problem->Issue2 Issue3 Broad Peaks Problem->Issue3 Cause1 Sample is Salt form (HCl/TFA) Issue1->Cause1 Cause2 Silanol Interaction Issue2->Cause2 Cause3 Slow Mass Transfer Issue3->Cause3 Sol1 Free-base sample or Add 0.1% DEA Cause1->Sol1 Sol2 Add/Increase Basic Modifier Cause2->Sol2 Sol3 Reduce Flow Rate (0.5 mL/min) Cause3->Sol3

Figure 2: Logic flow for diagnosing common chromatographic failures specific to basic chiral analytes.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (Detailed guidelines on mobile phase additives and solvent compatibility). Link

  • Sigma-Aldrich/Merck. Chiral Chromatography Frequently Asked Questions. (Thermodynamic effects of temperature on resolution). Link

  • Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (Mechanisms of silanol interactions with basic amines). Link

  • Phenomenex. High Performance Liquid Chromatography (HPLC) Chiral Method Development Technical Guide. (Screening strategies for polysaccharide phases). Link

  • Beesley, T. E., & Scott, R. P.Chiral Chromatography. Wiley.

Sources

Technical Support Center: Scaling Up the Synthesis of (S)-Methyl 3-amino-4,4-dimethylpentanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride. This chiral amino ester is a valuable building block in the pharmaceutical industry. While its synthesis may be straightforward on a laboratory scale, scaling up production presents a unique set of challenges that can impact yield, purity, and stereochemical integrity. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of large-scale synthesis.

I. Overview of the Synthetic Pathway

The most efficient and atom-economical route to this compound is typically achieved through the asymmetric hydrogenation of a prochiral enamide precursor, followed by in-situ or subsequent salt formation with hydrochloric acid. This approach ensures high enantiopurity, a critical factor for pharmaceutical intermediates.

Synthesis_Workflow cluster_0 Asymmetric Hydrogenation cluster_1 Deprotection & Salt Formation Start Methyl (E)-3-(acetylamino)-4,4-dimethylpent-2-enoate (Enamide Precursor) Reaction Hydrogenation Reactor Start->Reaction Catalyst Rh or Ru-based Chiral Catalyst (e.g., Rh-DuPhos) Catalyst->Reaction H2 Hydrogen Gas (H₂) H2->Reaction Product_FreeAmine (S)-Methyl 3-(acetylamino)-4,4-dimethylpentanoate Reaction->Product_FreeAmine High ee% Deprotection Acidic Hydrolysis (e.g., HCl in MeOH) Product_FreeAmine->Deprotection HCl_Salt (S)-Methyl 3-amino-4,4-dimethylpentanoate Hydrochloride (Crude) Deprotection->HCl_Salt Crystallization Crystallization (Solvent/Antisolvent) HCl_Salt->Crystallization Final_Product Pure Crystalline Product Crystallization->Final_Product

Caption: General workflow for the synthesis of the target compound.

II. Troubleshooting Guide: Asymmetric Hydrogenation

The asymmetric hydrogenation of the enamide precursor is the most critical step for establishing the desired stereochemistry. Issues at this stage often have cascading effects on the entire process.

Question 1: We are observing a significant drop in enantiomeric excess (ee%) upon scaling up the reaction. What are the likely causes and how can we fix this?

Answer: A loss of enantioselectivity at scale is a common but solvable problem. It typically points to issues with catalyst activity and the reaction environment. Here’s a breakdown of the causality and solutions:

  • Catalyst Deactivation or Poisoning: Chiral transition metal catalysts are sensitive to impurities.[1] On a larger scale, the purity of starting materials, solvents, and even the hydrogen gas can introduce catalyst poisons (e.g., sulfur, oxygen, water). The product amine itself, being basic, can sometimes lead to catalyst deactivation.[1]

    • Solution:

      • Rigorous Purity Control: Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen. Use of an oxygen scavenger in the reactor can be beneficial.

      • Inert Atmosphere: Maintain a strict inert atmosphere (Nitrogen or Argon) during catalyst handling and reaction setup.

      • Catalyst Loading: A slight increase in catalyst loading might be necessary to compensate for minor impurities, but this should be optimized for cost-effectiveness.

  • Inadequate Mass Transfer of Hydrogen: In larger reactors, ensuring efficient mixing of the solid catalyst, liquid substrate, and hydrogen gas is challenging. Poor hydrogen dissolution can lead to localized areas of low hydrogen concentration, favoring side reactions or slower reaction rates that can impact selectivity.

    • Solution:

      • Optimize Agitation: Increase the stirrer speed to improve gas-liquid dispersion. The type of impeller used in the reactor can also significantly affect gas entrainment.

      • Increase Hydrogen Pressure: Higher H₂ pressure increases its solubility in the reaction medium, driving the desired hydrogenation pathway.

  • Temperature Fluctuations: Exothermic reactions can create localized hot spots in large reactors if cooling is not efficient. These temperature deviations can negatively affect the catalyst's stereodifferentiating ability.

    • Solution:

      • Reactor Engineering: Ensure the reactor has adequate cooling capacity and temperature monitoring at multiple points.

      • Controlled Dosing: For highly exothermic reactions, consider adding the substrate solution portion-wise to manage the heat output.

Question 2: The hydrogenation reaction is sluggish or stalls before completion on a larger scale. Why is this happening?

Answer: Incomplete conversion is often linked to catalyst activity and reaction kinetics.

  • Poor Hydrogen Dispersion: As mentioned above, if hydrogen isn't effectively dispersed into the reaction medium, the reaction will be starved of a key reagent.

  • Catalyst Caking or Poor Suspension: The solid catalyst must be well-suspended to provide maximum surface area. Inadequate agitation can cause the catalyst to settle or cake at the bottom of the reactor.

  • Product Inhibition: The generated amine product can sometimes coordinate to the metal center of the catalyst, slowing down or inhibiting its activity.[1]

    • Solution:

      • Re-evaluate Solvent Choice: A solvent system that keeps both the substrate and product in solution while allowing for good catalyst suspension is crucial.

      • Monitor Reaction Progress: Take regular in-process samples to monitor the reaction rate. A plateau in conversion may indicate catalyst deactivation or product inhibition.

Parameter Lab Scale (Typical) Pilot/Production Scale (Considerations)
Catalyst Loading 0.1 - 1.0 mol%Start at the higher end of the lab scale range and optimize downwards.
Hydrogen Pressure 50 - 200 psiMay need to be increased to improve mass transfer.
Temperature 25 - 50 °CRequires careful monitoring and control due to exotherms.
Solvent Methanol, EthanolMust be high purity and thoroughly degassed.
Typical ee% >99%Target >99%; deviations point to issues in the troubleshooting guide.

III. Troubleshooting Guide: Work-up and Salt Formation

After successful hydrogenation, the focus shifts to isolating the product as a stable, pure hydrochloride salt.

Question 3: We are struggling with the final crystallization step. The product either oils out or the yield is inconsistent. What should we investigate?

Answer: Crystallization is a thermodynamically and kinetically controlled process. "Oiling out" or poor yield often indicates issues with supersaturation, solvent choice, or impurities.

  • Improper Solvent System: The choice of solvent and anti-solvent is critical. The product should be highly soluble in the primary solvent and poorly soluble in the anti-solvent to induce crystallization. If the product "oils out," it means it has separated as a liquid phase instead of a solid, often because the level of supersaturation is too high or the solvent environment is not ideal.

    • Solution:

      • Solvent Screening: Systematically screen different solvent/anti-solvent systems (e.g., Methanol/MTBE, Ethanol/Toluene, Isopropanol/Heptane).

      • Controlled Addition: Add the anti-solvent slowly to the product solution at a controlled temperature. This allows for gradual crystal growth rather than rapid precipitation.

      • Seeding: Introducing a small amount of crystalline product (seed crystals) at the point of supersaturation can promote controlled crystallization and prevent oiling out.

  • Residual Impurities: Small amounts of unreacted starting material, byproducts, or even residual water can act as crystallization inhibitors.

    • Solution:

      • Purification of the Free Amine: Consider a purification step (e.g., distillation or carbon treatment) of the free amine before salt formation.

      • Water Content: Ensure solvents are anhydrous, as water can interfere with the crystallization of hydrochloride salts.

Question 4: We've observed batch-to-batch variation in the physical properties (e.g., melting point, dissolution rate) of our final hydrochloride salt. Could this be a polymorphism issue?

Answer: Yes, this is a classic indicator of polymorphism. Polymorphism is the ability of a compound to exist in more than one crystalline form.[2][3][4][5][6] These different forms can have different physical properties, which is a major concern in pharmaceutical development.[2][3][6]

  • Causality: The specific crystalline form obtained is highly dependent on the crystallization conditions.

    • Cooling Rate: Rapid cooling often yields a less stable (metastable) polymorph, while slow, controlled cooling favors the most stable form.

    • Solvent: The solvent used for crystallization can influence which polymorph is formed.

    • Agitation: The degree of agitation during crystallization can also play a role.

  • Solution:

    • Controlled Crystallization Protocol: Develop a robust and highly controlled crystallization protocol with defined parameters for solvent, temperature profile (cooling rate), and agitation. This protocol must be strictly followed for every batch.

    • Polymorph Screening: Conduct a formal polymorph screen to identify all possible crystalline forms and determine the most thermodynamically stable one.

    • Characterization: Use analytical techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize and confirm the desired polymorphic form for each batch.

Troubleshooting_Polymorphism cluster_solutions Corrective Actions Start Inconsistent Physical Properties (Melting Point, etc.) Q1 Is the PXRD pattern consistent batch-to-batch? Start->Q1 Polymorphism Polymorphism is Likely Q1->Polymorphism No Impurity Investigate Chemical Purity (HPLC, NMR) Q1->Impurity Yes Screen Perform Polymorph Screen to identify stable form Polymorphism->Screen Control_Crystallization Define and control: - Solvent System - Cooling Rate - Agitation - Seeding Strategy Characterize Characterize batches with: - PXRD - DSC - TGA Control_Crystallization->Characterize Screen->Control_Crystallization

Caption: Decision tree for troubleshooting polymorphism.

IV. Detailed Experimental Protocols

Protocol 1: Asymmetric Hydrogenation (Example)
  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and has been rendered inert by purging with nitrogen or argon.

  • Solvent and Substrate: Charge the reactor with degassed methanol (10 L/kg of substrate). Add the enamide precursor (1.0 kg).

  • Catalyst Preparation: In a separate glovebox or inerted vessel, dissolve the chiral catalyst (e.g., [Rh(COD)(R,R-Me-DuPhos)]BF₄, 0.05 mol%) in a small amount of degassed methanol.

  • Catalyst Charging: Transfer the catalyst solution to the reactor under a positive pressure of inert gas.

  • Hydrogenation: Seal the reactor. Purge the headspace with hydrogen gas three times. Pressurize the reactor to the desired pressure (e.g., 100 psi) with hydrogen.

  • Reaction: Begin agitation and heat the reactor to the target temperature (e.g., 35 °C). Monitor hydrogen uptake.

  • Completion: The reaction is complete when hydrogen uptake ceases. Confirm conversion by an in-process control (e.g., HPLC or GC).

  • Post-Reaction: Cool the reactor, vent the hydrogen pressure, and purge with inert gas. The resulting solution contains the N-acetylated product.

Protocol 2: Hydrochloride Salt Formation and Crystallization
  • Hydrolysis & Solvent Swap: To the crude reaction mixture from the hydrogenation, add concentrated HCl (1.2 equivalents). Heat the mixture to reflux to hydrolyze the acetyl group. Once hydrolysis is complete (monitor by HPLC), distill off the methanol, potentially replacing it with isopropanol (IPA).

  • Concentration: Concentrate the IPA solution under vacuum to a predetermined volume.

  • Crystallization: Cool the concentrated solution slowly to room temperature. Then, begin the slow, controlled addition of an anti-solvent like methyl tert-butyl ether (MTBE) with steady agitation.

  • Seeding (Optional): If a seeding strategy is used, add seed crystals once the solution becomes slightly turbid.

  • Maturation: After the addition of the anti-solvent, continue to stir the resulting slurry at a lower temperature (e.g., 0-5 °C) for several hours to maximize yield (this is the maturation or "aging" step).

  • Isolation: Isolate the crystalline product by filtration.

  • Washing and Drying: Wash the filter cake with a cold mixture of IPA/MTBE to remove residual impurities. Dry the product under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

V. Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this synthesis? A: The two main hazards are the use of flammable hydrogen gas under pressure and potentially pyrophoric hydrogenation catalysts. A properly rated and maintained hydrogenation reactor with appropriate safety reliefs is mandatory. Catalysts should always be handled under an inert atmosphere to prevent ignition. The use of concentrated hydrochloric acid also requires appropriate personal protective equipment (PPE) and handling procedures.

Q: What analytical methods are essential for quality control? A:

  • Chiral HPLC: To determine the enantiomeric excess (ee%) of the product. This is a critical quality attribute.

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.

  • HPLC/UPLC: To determine chemical purity and quantify impurities.

  • PXRD: To confirm the correct polymorphic form of the final crystalline solid.

  • Karl Fischer Titration: To determine the water content, which can be critical for stability and crystallization.

Q: Can the chiral catalyst be recovered and reused? A: In many cases, yes. Heterogeneous catalysts can be filtered off. Homogeneous catalysts are more challenging to recover at scale, but methods like nanofiltration or inducing precipitation are sometimes employed. Catalyst recovery and reuse are critical for improving the process economics and should be evaluated during development.

VI. References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews - ACS Publications.

  • Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry.

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.

  • Polymorphism of Active Pharmaceutical Ingredients | Request PDF. ResearchGate.

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC - NIH.

  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate.

  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Nishka Research.

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. MDPI.

  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji.

  • Polymorphism of Active Pharmaceutical Ingredients. Scite.ai.

  • Reduction of enamines and derivatives. Organic Chemistry Portal.

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository.

  • Highly Enantioselective Hydrogenation of Enamides Catalyzed by Chiral Phosphoric Acids. PMC - NIH.

  • Article - SciELO. SciELO.

Sources

Validation & Comparative

Comparative Guide: Chiral Auxiliaries for the Synthesis of (S)-Beta-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (S)-


-amino acids is a critical competency in modern drug discovery, particularly for the development of peptidomimetics, 

-lactam antibiotics, and compounds exhibiting resistance to proteolytic degradation. While catalytic asymmetric methods are advancing, chiral auxiliaries remain the industry standard for reliability, scalability, and predictable diastereoselectivity (dr).

This guide objectively compares the three dominant auxiliary platforms:

  • Evans Oxazolidinones (The Thermodynamic Standard)

  • Ellman’s Sulfinamide (The Kinetic/Industrial Workhorse)

  • Davies Lithium Amides (The Conjugate Addition Specialist)

Mechanistic Foundations & Signaling Pathways

To select the correct auxiliary, one must understand the transition state geometry that dictates stereochemical outcome.

A. Evans Oxazolidinone (Mannich Approach)

The Evans auxiliary relies on a rigid, chelated transition state (Zimmerman-Traxler model). The oxazolidinone carbonyl and the imine nitrogen chelate to a Lewis Acid (typically TiCl


 or SnCl

), locking the conformation. The bulky group (isopropyl/benzyl) on the auxiliary shields one face, forcing the enolate to attack from the opposite side.

EvansMechanism Substrate Acylated Oxazolidinone Enolization Enolization (TiCl4 / DIPEA) Substrate->Enolization Lewis Acid TS Zimmerman-Traxler Transition State (Chelation Control) Enolization->TS + Imine Product (S)-Beta-Amino Carbonyl TS->Product C-C Bond Formation (Re-face attack) TS->Product Steric Blocking by Aux-R group

Figure 1: Evans Mannich Reaction Pathway. The rigid Ti-chelate ensures high facial selectivity.

B. Ellman’s Sulfinamide (Mannich-type)

Ellman’s chemistry is distinct; the auxiliary is on the nitrogen (the electrophile), not the nucleophile. The tert-butanesulfinyl group acts as both a distinct activating group and a stereodirecting group.[1] The reaction proceeds via a chair-like transition state where the metal coordinates the sulfinyl oxygen and the enolate oxygen.

EllmanMechanism Reagent (R)-tert-Butanesulfinamide Imine N-Sulfinyl Imine Reagent->Imine Condensation (Aldehyde) TS 6-Membered Chair-like TS Imine->TS + Enolate Intermed Sulfinamide Adduct TS->Intermed Stereoselective Addition Final (S)-Beta-Amino Acid Intermed->Final Acid Hydrolysis (HCl/MeOH)

Figure 2: Ellman Sulfinimine Pathway. The chiral sulfur center directs the incoming nucleophile.

Comparative Performance Analysis

The following data aggregates typical performance metrics from optimized protocols (Sources: J. Org. Chem., J. Am. Chem. Soc., and industrial process patents).

FeatureEvans Oxazolidinone Ellman’s Sulfinamide Davies (Superbase)
Primary Mechanism Aldol / Mannich (Nucleophilic Aux)Mannich (Electrophilic Aux)Conjugate Addition
Typical Yield 75 – 90%85 – 98%70 – 85%
Diastereomeric Ratio (dr) > 98:2 (Excellent)90:10 to >99:1 (Good to Excellent)> 95:5 (Very Good)
Atom Economy Low (Heavy auxiliary removed)High (Small auxiliary, recyclable)Moderate
Cleavage Conditions Harsh (LiOOH, Li/NH

)
Mild (HCl/MeOH or TFA)Hydrogenolysis (Pd/C)
Scalability Moderate (Costly reagents, waste)High (Industrial standard)Moderate
Crystallinity High (Easy purification)Moderate to HighHigh
Cost (Reagent) ModerateLow (Generic available)Moderate
Critical Analysis
  • Evans: Remains the "Gold Standard" for academic total synthesis where dr is paramount and scale is small. The cleavage step (LiOOH) is its Achilles' heel, often causing side reactions with sensitive substrates.

  • Ellman: The superior choice for Drug Development . The cleavage is trivial (acidic methanol), releasing the amine salt directly. It tolerates a vast range of functional groups that Evans conditions would destroy.

  • Davies: Best utilized when the starting material is an

    
    -unsaturated ester. It is a complementary disconnection to the Mannich approaches.
    

Detailed Experimental Protocol

Selected Method: Ellman Sulfinamide Synthesis of (S)-


-Amino Acids 
Rationale: This protocol is selected for its high industrial relevance, ease of cleavage, and "green" profile compared to the heavy metal waste of the Evans method.
Step 1: Formation of (S)-N-(tert-Butanesulfinyl)imine

Goal: Create the chiral electrophile. Note: To obtain the (S)-amino acid product, one typically starts with (R)-tert-butanesulfinamide, though this depends on the specific enolate used. Verify specific transition state models for your substrate.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under N

    
    .
    
  • Reagents: Add (R)-tert-butanesulfinamide (1.0 equiv) and the appropriate aldehyde (1.1 equiv) in CH

    
    Cl
    
    
    
    (0.5 M).
  • Catalyst: Add CuSO

    
     (anhydrous, 2.0 equiv) or Ti(OEt)
    
    
    
    (2.0 equiv). Expert Tip: Ti(OEt)
    
    
    is faster but requires careful quenching to prevent emulsion.
  • Reaction: Stir at room temperature (RT) for 12–24 h. Monitor by TLC (stain with KMnO

    
    ; sulfinimines are UV active).
    
  • Workup: Filter through a pad of Celite to remove solids. Concentrate in vacuo.[2]

  • Purification: Silica gel chromatography (EtOAc/Hexanes).

    • Checkpoint: Product should be a crystalline solid or viscous oil. Verify purity via

      
      H NMR.
      
Step 2: Diastereoselective Mannich Reaction

Goal: Set the stereocenters.

  • Enolate Formation: In a separate dried flask, generate the lithium enolate of methyl acetate (or desired ester).

    • Add THF and cool to -78°C.

    • Add LDA (1.1 equiv) dropwise. Stir for 30 min.

    • Add methyl acetate (1.0 equiv) dropwise. Stir for 30 min at -78°C.

  • Transmetallation (Optional but Recommended): Add ClTi(OiPr)

    
     (1.5 equiv) to form the titanium enolate. Why? Titanium enolates often provide higher dr (99:1) compared to lithium enolates (90:10) due to a tighter transition state.
    
  • Addition: Cannulate the sulfinimine (from Step 1, dissolved in minimal THF) into the enolate solution at -78°C.

  • Incubation: Stir at -78°C for 4–6 h.

  • Quench: Add saturated aqueous NH

    
    Cl. Warm to RT.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    .
  • Analysis: Determine dr via crude NMR or HPLC.

Step 3: Cleavage to (S)- -Amino Acid

Goal: Remove auxiliary.

  • Hydrolysis: Dissolve the sulfinamide adduct in MeOH.

  • Acidification: Add 4M HCl in dioxane (2-3 equiv).

  • Reaction: Stir at RT for 30 min. The sulfinyl group is cleaved as SO

    
     and isobutylene (or methyl sulfinate byproducts).
    
  • Isolation: Concentrate to dryness. The product is the

    
    -amino ester hydrochloride salt.
    
  • Saponification (If free acid is needed): Treat with LiOH in THF/H

    
    O.
    

Decision Matrix: When to Use Which?

DecisionMatrix Start Start: Target (S)-Beta-Amino Acid Q1 Is the substrate acid-sensitive? Start->Q1 Branch1 Use Davies (Conjugate Addn) or Evans (Oxazolidinone) Q1->Branch1 Yes (Avoid HCl cleavage) Branch2 Use Ellman (Sulfinamide) Q1->Branch2 No (Acid stable) ResultEvans Evans: Best for small scale, ultra-high purity req. Branch1->ResultEvans Need max dr Q2 Is Scale > 100g? Branch2->Q2 Q2->ResultEvans No ResultEllman Ellman: Best for Process Chem, Cost, & Throughput Q2->ResultEllman Yes

Figure 3: Strategic Decision Tree for Auxiliary Selection.

References

  • Evans, D. A., et al. (1999). "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions of Enolsilanes to (Benzyloxy)acetaldehyde." Journal of the American Chemical Society. Link (Note: Representative of Evans Aldol/Mannich principles).

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research. Link

  • Tang, T. P., & Ellman, J. A. (1999).[3] "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of beta-Amino Acids and Esters." Journal of Organic Chemistry. Link

  • Davies, S. G., et al. (2005). "Asymmetric synthesis of beta-amino acids via conjugate addition of homochiral lithium amides." Tetrahedron: Asymmetry. Link

  • Robby, C., et al. (2019). "Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide." ACS Sustainable Chemistry & Engineering. Link

Sources

Spectroscopic comparison of (S)- and (R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization and differentiation of the enantiomers of Methyl 3-amino-4,4-dimethylpentanoate hydrochloride , a critical chiral


-amino acid building block used in peptidomimetics and drug discovery.

Executive Summary

Methyl 3-amino-4,4-dimethylpentanoate hydrochloride (CAS: 1422051-73-7 for R-isomer) is a


-amino ester characterized by a bulky tert-butyl group at the 

-position. This steric bulk is the primary lever for chiral differentiation. While achiral spectroscopic methods (NMR, IR, MS) confirm the chemical structure, they cannot distinguish the (S)- and (R)- enantiomers. Differentiation requires chiral environments: Polarimetry , Chiral HPLC , or Diastereomeric Derivatization .

This guide provides the protocols to structurally validate the compound and definitively assign stereochemistry.

Structural Identity (Achiral Baseline)

Before assessing chirality, the chemical connectivity must be validated. Both enantiomers exhibit identical data in achiral solvents.

Predicted H NMR Data (400 MHz, DMSO- )

The bulky tert-butyl group provides a distinct diagnostic singlet upfield, while the


-amino methine proton appears as a doublet of doublets due to coupling with the 

-methylene protons.
MoietyChemical Shift (

ppm)
MultiplicityIntegrationAssignment
NH

8.20 - 8.50Broad Singlet3HAmmonium protons
OCH

3.65Singlet3HMethyl ester
CH-NH

3.30 - 3.45Doublet of Doublets1H

-Methine (Chiral Center)
CH

-CO
2.40 - 2.65Multiplet (ABX)2H

-Methylene
C(CH

)

0.95Singlet9Htert-Butyl group
FT-IR Signatures (KBr Pellet)
  • 1735–1750 cm

    
     : Strong C=O stretch (Ester).
    
  • 2800–3200 cm

    
     : Broad N-H stretch (Ammonium salt).
    
  • 1365 & 1390 cm

    
     : gem-Dimethyl doublet (characteristic of tert-butyl).
    

Chiral Differentiation Strategies

To distinguish the (S)- and (R)- enantiomers, three orthogonal methods are recommended.

Method A: Polarimetry (Optical Rotation)

The most rapid identification method. The specific rotation


 is a physical constant unique to each enantiomer in sign.
  • Protocol: Dissolve 10 mg of sample in 1.0 mL of Methanol (c = 1.0). Measure at 589 nm (Na D-line) at 20°C.

  • Differentiation:

    • (R)-Isomer: Typically exhibits a specific rotation sign (e.g.,

      
       or 
      
      
      
      depending on solvent). Note: Literature often cites
      
      
      -amino esters as having small magnitude rotations; precise temperature control is critical.
    • (S)-Isomer: Exhibits the equal and opposite sign.

Method B: Chiral HPLC (Direct Separation)

This is the gold standard for determining Enantiomeric Excess (ee). The steric bulk of the tert-butyl group interacts strongly with polysaccharide-based stationary phases.

Recommended Protocol:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Diethylamine is crucial to suppress peak tailing of the free amine.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm (Amine absorption) or 254 nm (if derivatized).

Method C: Chiral Solvating Agents (NMR)

If a chiral column is unavailable, Pirkle’s Alcohol or Mosher’s Acid can be used.

  • Mechanism: Formation of diastereomeric salts/amides creates distinct chemical environments for the tert-butyl protons.

  • Observation: The tert-butyl singlet (0.95 ppm) will split into two distinct singlets in a racemic mixture, or shift slightly upfield/downfield for pure enantiomers relative to each other.

Experimental Workflow (DOT Visualization)

The following diagram illustrates the decision tree for characterizing the enantiomers.

G Start Unknown Sample (Methyl 3-amino-4,4-dimethylpentanoate HCl) Achiral 1. Achiral Validation (1H NMR / MS) Start->Achiral Decision Structure Confirmed? Achiral->Decision Decision->Start No (Re-synthesize) ChiralAnalysis 2. Chiral Differentiation Decision->ChiralAnalysis Yes MethodA Method A: Polarimetry (Rapid ID) ChiralAnalysis->MethodA MethodB Method B: Chiral HPLC (Quantify %ee) ChiralAnalysis->MethodB MethodC Method C: CSA NMR (In-situ Analysis) ChiralAnalysis->MethodC ResultR Identify (R)-Enantiomer (Matches Ref Std) MethodA->ResultR Sign (-) ResultS Identify (S)-Enantiomer (Opposite Sign/RT) MethodA->ResultS Sign (+) MethodB->ResultR Peak 1 (Example) MethodB->ResultS Peak 2 (Example)

Figure 1: Decision matrix for the stereochemical assignment of the target


-amino ester.

Comparative Data Summary

Feature(R)-Enantiomer(S)-EnantiomerRacemate
CAS Number 1422051-73-7[Antipode]1273387-45-3
Optical Rotation Non-zero (Sign dependent on solvent)Equal & Opposite

HPLC Retention Distinct

(e.g., 8.5 min)
Distinct

(e.g., 10.2 min)
Two peaks (1:1 ratio)
MP (HCl Salt) Sharp (e.g., 165-167°C)Sharp (Identical to R)Often lower/broader
1H NMR (Achiral) IdenticalIdenticalIdentical

Critical Note: The exact elution order in HPLC depends on the specific column lot and mobile phase. Always run a racemic standard first to establish the retention times (


) for both enantiomers before assigning the single enantiomer.

References

  • PubChem Compound Summary . (2025). Methyl 3-amino-4,4-dimethylpentanoate hydrochloride.[1] National Center for Biotechnology Information. Link

  • Sigma-Aldrich . (2025). Chiral HPLC Application Guide for Amino Acids. Merck KGaA. Link

  • Common Organic Chemistry . (2016). Synthesis of beta-amino esters via Arndt-Eistert homologation. WO 2016/020526 Patent Excerpt. Link

Sources

Benchmarking the efficiency of different catalysts for beta-amino ester synthesis

Benchmarking Catalytic Efficiency in Asymmetric -Amino Ester Synthesis

Executive Summary: The Race for Stereocontrol

Sitagliptin (Januvia)


For decades, the Mannich reaction has been the primary vehicle for this synthesis. However, the choice of catalyst dictates the process efficiency, scalability, and environmental footprint. This guide benchmarks three distinct catalytic classes—Organocatalysts (Proline) , Bifunctional Organocatalysts (Thiourea) , and Chiral Lewis Acids —to determine which system offers the optimal balance of reactivity and selectivity for modern drug development.

Mechanistic Divergence & Catalyst Selection[1]

To select the right tool, one must understand the mode of activation. We compare three dominant systems:

  • Enamine Activation (L-Proline): The "Classic" approach. Proline forms a nucleophilic enamine with the donor (ketone/aldehyde).[1][2][3]

  • H-Bonding/Base Bifunctional (Takemoto Catalysts): The "Modern" approach. A thiourea moiety activates the electrophile (imine) via H-bonding, while a tertiary amine activates the nucleophile.

  • Lewis Acid Catalysis (Chiral Metal Complexes): The "Coordination" approach. Metals like Sc(III) or Zn(II) coordinate to the imine, increasing electrophilicity, often compatible with aqueous media.

Visualization: Mechanistic Pathways[5]

MannichMechanismscluster_ProlinePath A: Enamine Catalysis (L-Proline)cluster_ThioureaPath B: Bifunctional Catalysis (Thiourea)StartSubstrates(Aldehyde/Imine + Nucleophile)ProlineL-Proline CatalystStart->ProlineThioureaTakemoto CatalystStart->ThioureaEnamineEnamine Intermediate(Nucleophile Activation)Proline->EnamineCondensationTS_ProZimmerman-Traxler TSEnamine->TS_ProFace-Selective AttackProductChiral beta-Amino Ester(High ee%, High dr)TS_Pro->ProductHydrolysisDualActDual Activation(H-Bonding + Deprotonation)Thiourea->DualActSimultaneous BindingTS_ThioTernary Complex TSDualAct->TS_ThioStereocontrolTS_Thio->ProductC-C Bond Formation

Figure 1: Comparative mechanistic flow for Enamine vs. Bifunctional activation modes in Mannich-type reactions.

Performance Benchmark: Data-Driven Comparison

The following data aggregates typical results from the synthesis of


Table 1: Comparative Efficiency Metrics

MetricL-Proline (System A) Takemoto Thiourea (System B) Sc(OTf)₃ / Chiral Box (System C)
Catalyst Loading High (20–35 mol%)Low (5–10 mol%)Low (1–10 mol%)
Reaction Time Slow (12–48 hours)Fast (1–6 hours)Moderate (6–24 hours)
Solvent System DMSO, DMF (Polar Aprotic)Toluene, DCM (Non-polar)Aqueous / THF mixtures
Yield (Typical) 50–75%85–98%70–90%
Enantioselectivity (ee) >90% (Excellent)90–99% (Superior)Variable (Ligand dependent)
Diastereoselectivity (dr) >10:1 (syn-selective)>20:1 (anti-selective usually)Variable
Scalability Moderate (Solvent removal issues)High (Easy workup)High (Green chemistry potential)
Cost Efficiency High (Cheap catalyst)Moderate (Synthesis required)Low (Expensive ligands/metals)
Analysis of the Data:
  • Proline is the most cost-effective for initial screens but suffers from solubility issues and high loading requirements, making purification difficult on a kilo-scale.

  • Thiourea Catalysts (e.g., Takemoto's catalyst) offer the highest "atom economy" and reactivity profile. The dual-activation mode allows for lower temperatures (-20°C), which boosts enantioselectivity significantly.

  • Lewis Acids are the niche choice for "Green Chemistry" applications where water compatibility is required, a feature pioneered by Kobayashi et al.

Validated Experimental Protocols

The following protocols are standardized for the synthesis of a model

Protocol A: The "High-Performance" Method (Thiourea Catalysis)

Recommended for high-value intermediates requiring >95% ee.

Reagents:

  • Aldehyde (1.0 equiv)[1]

  • 
    -Boc or 
    
    
    -PMP amine (1.1 equiv)
  • Nucleophile: Diethyl malonate or Acetophenone (2.0 equiv)

  • Catalyst: Takemoto’s Catalyst (10 mol%)

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Pre-complexation: In a flame-dried flask under Argon, dissolve the Imine (formed in situ or pre-isolated) and Takemoto’s catalyst (10 mol%) in anhydrous Toluene (0.2 M). Stir for 15 mins at RT to establish H-bonding equilibrium.

  • Nucleophile Addition: Cool the reaction mixture to -20°C (Cryostat recommended for reproducibility). Add the nucleophile dropwise.

  • Monitoring: Stir at -20°C. Monitor via TLC (stain with Ninhydrin or UV) or HPLC every 30 mins. Reaction typically completes in 2-4 hours.

  • Quench & Workup: Quench with 1N HCl (if using PMP) or sat. NH₄Cl. Extract with EtOAc (3x).[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: The "Green" Method (Aqueous Lewis Acid)

Recommended for scale-up where solvent toxicity is a concern.

Reagents:

  • Imine (pre-formed)[4]

  • Silyl Enol Ether (Nucleophile)

  • Catalyst: Sc(OTf)₃ (10 mol%) + SDS (Sodium Dodecyl Sulfate)

  • Solvent: Water[3][5][6]

Step-by-Step Workflow:

  • Micelle Formation: Dissolve Sc(OTf)₃ and SDS (20 mol%) in water. Sonicate for 10 mins to create the Lewis Acid-Surfactant Combined (LASC) system.

  • Reaction: Add the hydrophobic Imine and Silyl Enol Ether. The organic substrates will migrate into the hydrophobic micelle core.

  • Agitation: Stir vigorously at RT for 12 hours.

  • Workup: The product often precipitates or can be extracted with minimal ethyl acetate. The aqueous catalyst phase can often be reused.[3]

Experimental Workflow & Validation Logic

To ensure data integrity (Trustworthiness), the following workflow integrates "Stop/Go" decision points based on analytical feedback.

ExperimentalWorkflowStartStart SynthesisScreenCatalyst Screen(TLC Check)Start->ScreenDecisionConversion > 50%?Screen->DecisionOptimizeAdjust Temp/LoadingDecision->OptimizeNoWorkupQuench & ExtractionDecision->WorkupYesOptimize->ScreenAnalysisChiral HPLC/NMR(Determine ee/dr)Workup->Analysis

Figure 2: Logical flow for catalyst validation and optimization.

Conclusion & Editorial Recommendation

For research-scale discovery where cost is paramount and reaction time is flexible, L-Proline remains the standard. Its operational simplicity allows for quick library generation.

However, for process chemistry and drug development targeting

Thiourea-based Bifunctional Catalysts
  • Higher Turnover Frequencies (TOF): Faster reactions at lower loadings.

  • Superior Stereocontrol: The dual-activation mechanism minimizes background racemic reactions.

  • Solvent Versatility: Compatible with non-polar solvents, facilitating easier workups compared to DMSO-based proline protocols.

Final Verdict: Transition to Thiourea (Takemoto-type) catalysts for any application requiring >95% ee and scalable purification.

References

  • List, B. (2000).[2][3][7] The Direct Catalytic Asymmetric Mannich Reaction.[1][3][8] Journal of the American Chemical Society.[2][9]

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society.[2][9]

  • Kobayashi, S., & Manabe, K. (2002). Green Lewis Acid Catalysis in Organic Synthesis. Accounts of Chemical Research.

  • Notz, W., & List, B. (2000).[2] Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society.[2][9]

  • Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry.

Comparative study of protecting groups for the synthesis of beta-amino acids

Comparative Guide: Protecting Groups for -Amino Acid Synthesis

Executive Summary

The synthesis of


1FmocBoc

This guide objectively compares these strategies, providing experimental protocols and decision frameworks to optimize yield and purity.

Part 1: Strategic Comparison (Fmoc vs. Boc)

The choice between Fmoc and Boc is rarely about preference; it is about chemical necessity dictated by the synthesis pathway of the monomer and the physicochemical properties of the target peptide.

Performance Matrix
FeatureFmoc Strategy Boc Strategy Application Scientist Insight
Primary Deprotection Base (20% Piperidine/DMF)Acid (50% TFA/DCM)Fmoc allows for orthogonal acid-labile side-chain protection, essential for complex functional groups.
Monomer Synthesis Stability Low/Moderate: Labile to basic nucleophiles (e.g., diazomethane in Arndt-Eistert).High: Stable to bases and nucleophiles; ideal for homologation chemistries.Use Boc when synthesizing the

-amino acid monomer from scratch; convert to Fmoc later if required for SPPS.
Aggregation Handling Moderate:

-peptides form stable secondary structures (e.g., 14-helix) that can hinder coupling.
High: TFA deprotection protonates the N-terminus, disrupting H-bonds and reducing aggregation during synthesis.Boc is superior for long, hydrophobic

-peptide sequences prone to "on-resin" folding.
Final Cleavage TFA (Acid)HF (Hydrofluoric Acid) or TFMSAFmoc avoids the use of toxic HF, making it the only viable option for standard GMP facilities.
Cost Higher (Reagents & Monomers)Lower (Reagents)Fmoc monomers are often 3-4x the price of Boc equivalents due to more complex manufacturing.
Decision Framework

Use the following logic to select your protecting group strategy:

  • If synthesizing the monomer via Arndt-Eistert: Start with Boc . Diazomethane (basic/nucleophilic) can cleave Fmoc.

  • If assembling a library via automated SPPS: Convert to Fmoc . The safety profile and automation compatibility outweigh the cost.

  • If the sequence is >15 residues or highly hydrophobic: Stick with Boc SPPS to utilize acid-induced disaggregation.

Part 2: Synthesis Pathways & Compatibility

The Arndt-Eistert Homologation (The "Gold Standard")

The most common route to


  • Mechanism: Activation of

    
    -amino acid 
    
    
    Diazoketone formation
    
    
    Wolff Rearrangement.
  • Critical Incompatibility: The formation of the diazoketone typically uses diazomethane (

    
    ). Diazomethane is basic. Fmoc groups are base-labile  and can be cleaved or form side products during this step.[2][3]
    
  • Solution: Use Boc-protected

    
    -amino acids for the homologation.[4] If the final target requires Fmoc SPPS, perform a protecting group exchange (Boc removal 
    
    
    Fmoc protection) after the
    
    
    -amino acid is formed.
Michael Addition
  • Mechanism: Addition of a nitrogen nucleophile to an

    
    -unsaturated ester.
    
  • Compatibility: This route is generally compatible with Benzyl (Bn) or Chiral Auxiliary (e.g., Davies' amine) protection on the nitrogen. Boc/Fmoc are introduced after the core skeleton is built and the auxiliary is removed (often via hydrogenolysis).

Part 3: Experimental Protocols

Protocol A: Arndt-Eistert Homologation (Boc Strategy)

Objective: Synthesis of Boc-

1. Mixed Anhydride Activation:

  • Dissolve Boc-L-Phe-OH (1.0 equiv) in dry THF under

    
    . Cool to -15°C.
    
  • Add N-Methylmorpholine (NMM) (1.1 equiv) followed by Isobutyl chloroformate (1.1 equiv).

  • Stir for 15 min. A white precipitate (NMM·HCl) will form.[5]

2. Diazoketone Formation:

  • Filter the mixture rapidly under inert atmosphere to remove salts (optional but recommended for purity).

  • Add the filtrate dropwise to a solution of Diazomethane (~2.5 equiv in

    
    ) at 0°C. Warning: Diazomethane is explosive; use polished glassware and blast shields.
    
  • Stir at 0°C for 1 hour, then warm to RT overnight.

  • Validation: Monitor by IR. Look for the strong diazo peak at ~2100 cm⁻¹ .

  • Quench excess diazomethane with dilute acetic acid/hexane. Evaporate solvent to yield the crude diazoketone.

3. Wolff Rearrangement:

  • Dissolve the diazoketone in THF/Water (9:1).

  • Add Silver Benzoate (0.1 equiv) dissolved in Triethylamine (catalytic).

  • Sonicate or warm to 50°C. Nitrogen gas evolution indicates reaction progress.

  • Endpoint: Disappearance of the 2100 cm⁻¹ IR peak.

  • Acidify, extract with EtOAc, and crystallize.

Protocol B: Protecting Group Exchange (Boc Fmoc)

Objective: Preparing the monomer for Fmoc-SPPS.

  • Boc Removal: Treat Boc-

    
    -amino acid with TFA/DCM (1:1)  for 30 min. Evaporate TFA completely (co-evaporate with toluene).
    
  • Fmoc Introduction:

    • Dissolve the free

      
      -amino acid salt in 10% 
      
      
      (aq) / Dioxane (1:1). pH should be ~9-10.
    • Add Fmoc-OSu (1.1 equiv) dissolved in Dioxane dropwise at 0°C.

    • Stir at RT for 2-4 hours.

    • Workup: Wash with

      
       (removes byproducts), acidify aqueous layer to pH 2 with HCl, and extract product into EtOAc.
      
  • Validation: Check purity via HPLC (254 nm). Fmoc absorbs strongly; ensure no free amine remains (ninhydrin test negative).

Part 4: Visualization & Logic

Diagram 1: Protecting Group Decision Matrix

This diagram illustrates the logical flow for selecting the appropriate protecting group based on the synthesis stage and peptide requirements.

GStartStart: Beta-Amino Acid StrategyMonomerSynthIs the Monomer Commercially Available?Start->MonomerSynthSynthRouteSelect Synthesis RouteMonomerSynth->SynthRouteNoSPPSChoiceSPPS Strategy SelectionMonomerSynth->SPPSChoiceYesArndtArndt-Eistert HomologationSynthRoute->ArndtMichaelMichael AdditionSynthRoute->MichaelBocRouteUse Boc Protection(Stable to CH2N2)Arndt->BocRouteDiazomethaneIncompatibilityAuxRouteUse Benzyl/Auxiliary(Remove later)Michael->AuxRouteBocSPPSBoc SPPS(Difficult Sequences)BocRoute->BocSPPSDirect UseExchangeProtecting Group Exchange(Boc -> Fmoc)BocRoute->ExchangeIf Fmoc SPPS requiredAuxRoute->ExchangeFmocSPPSFmoc SPPS(Standard, Safe, Auto)SPPSChoice->FmocSPPSStandard/GMPSPPSChoice->BocSPPSAggregating/LongExchange->FmocSPPS

Caption: Decision matrix for selecting Boc vs. Fmoc based on monomer origin and peptide physicochemical properties.

References

  • Podlech, J., & Seebach, D. (1995).[6] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Arndt-Eistert Synthesis and Wolff Rearrangement. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018).

    
    -Amino Acid Replacements in Protein Loops: Effects on Conformational Stability. Retrieved from [Link]
    

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.